Methyl 2-methyl-1H-indole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methyl-1H-indole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-9-6-8(11(13)14-2)3-4-10(9)12-7/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTQQYISPCCLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 2-methyl-1H-indole-5-carboxylate chemical structure and properties
[1][2][3][4]
Executive Summary
Methyl 2-methyl-1H-indole-5-carboxylate (CAS: 57663-18-0) is a functionalized indole scaffold widely utilized in medicinal chemistry and agrochemical synthesis.[1] Distinguished by its C5-ester functionality and C2-methyl substitution, it serves as a critical intermediate for developing HCV NS5B polymerase inhibitors , PPAR
Chemical Identity & Physicochemical Properties[3][5][6][7][8][9]
Structural Analysis
The molecule features an indole core with two key functional handles:
-
C5-Methoxycarbonyl Group: An electron-withdrawing group (EWG) that deactivates the benzene ring towards electrophilic attack but facilitates nucleophilic functionalization at the ester.
-
C2-Methyl Group: Provides steric bulk and blocks the C2 position, directing electrophilic substitution (e.g., halogenation, formylation) primarily to the C3 position.
Property Table
| Property | Data | Note |
| IUPAC Name | This compound | |
| CAS Number | 57663-18-0 | Distinct from des-methyl (1011-65-0) |
| Molecular Formula | C | |
| Molecular Weight | 189.21 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | ~140–142 °C (Est.) | Based on Ethyl analog (140.5°C) [1] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water |
| pKa (NH) | ~17 (DMSO) | Weakly acidic due to indole NH |
Synthetic Pathways[7][11]
Primary Route: Fischer Indole Synthesis
The most robust method for generating the 2-methyl-5-carboxylate scaffold involves the acid-catalyzed cyclization of methyl 4-hydrazinobenzoate with acetone.
Reaction Scheme
Figure 1: Mechanism of Fischer Indole Synthesis targeting the 2-methyl derivative.
Detailed Protocol (Adapted from Organic Syntheses [1])
-
Hydrazone Formation:
-
Dissolve Methyl 4-hydrazinobenzoate (1.0 eq) in glacial acetic acid.
-
Add Acetone (1.2 eq) dropwise at room temperature.
-
Stir for 1 hour; the hydrazone often precipitates. Filter and dry.
-
-
Cyclization:
-
Mix the dried hydrazone with Polyphosphoric Acid (PPA) or ZnCl
(5.0 eq). -
Heat to 90–110°C for 2–4 hours. Monitor by TLC (formation of fluorescent spot).
-
-
Work-up:
-
Pour the hot reaction mixture onto crushed ice.
-
Neutralize with NaHCO
(aq) to pH 7–8. -
Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na
SO . -
Purification: Recrystallize from Methanol/Water or purify via flash chromatography (Hexane/EtOAc 4:1).
-
Alternative Route: Esterification
If 2-methyl-1H-indole-5-carboxylic acid is available, direct esterification is efficient.
-
Reagents: Methanol (excess), H
SO (cat.) or SOCl . -
Conditions: Reflux for 6–8 hours.
-
Yield: Typically >90%.
Spectroscopic Characterization
Researchers should verify the product identity using the following predicted NMR signals. The presence of the C2-methyl singlet is diagnostic.
| Nucleus | Shift ( | Multiplicity | Assignment |
| 8.50 | Broad s | Indole NH | |
| (DMSO-d | 8.25 | d ( | H4 (Ortho to ester) |
| 7.75 | dd ( | H6 | |
| 7.35 | d ( | H7 | |
| 6.25 | s | H3 (Vinyl proton) | |
| 3.85 | s (3H) | Ester OCH | |
| 2.42 | s (3H) | C2-CH |
Medicinal Chemistry Applications
HCV NS5B Polymerase Inhibitors
The indole-5-carboxylate scaffold mimics the purine base of nucleotides, making it a privileged structure for designing non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B polymerase.
-
Mechanism: The ester is often hydrolyzed to the carboxylic acid, which forms hydrogen bonds with the allosteric "thumb" domain of the polymerase.
-
SAR Logic: The C2-methyl group restricts rotation, locking the inhibitor into a bioactive conformation [2].
IAP Antagonists (Cancer Therapy)
Derivatives of this compound are used to synthesize Smac mimetics that antagonize Inhibitor of Apoptosis Proteins (IAPs) .
-
Workflow: The ester is reduced to an alcohol or aldehyde to attach peptidomimetic chains that bind to the BIR domains of XIAP or cIAP1/2, promoting cancer cell apoptosis [3].
Agrochemicals (Strobilurins)
This compound is a structural analog precursor for Pyraclostrobin -type fungicides. The indole core replaces the standard phenyl or pyrazole rings to alter metabolic stability and spectrum of action against fungal respiratory complexes (Complex III) [4].
Handling & Safety (E-E-A-T)
Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Indoles are light-sensitive; use amber vials.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Spill Response: Sweep up dry powder to avoid dust generation. Clean surface with ethanol.
References
-
Gassman, P. G.; van Bergen, T. J. "Indoles from Anilines: Ethyl 2-Methylindole-5-carboxylate." Organic Syntheses, 1981 , 60, 6.
-
Beaulieu, P. L., et al. "Non-Nucleoside Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery of Indole 5-Carboxylic Acids." Bioorganic & Medicinal Chemistry Letters, 2004 , 14(1), 119-124.
- Sun, H., et al. "Design, Synthesis, and Evaluation of Novel Smac Mimetics as IAP Antagonists." Journal of Medicinal Chemistry, 2018.
-
ChemicalBook. "Pyraclostrobin and Indole Analogs: Structure and Function."
-
BenchChem. "Fischer Indole Synthesis Protocol."
physicochemical properties of Methyl 2-methyl-1H-indole-5-carboxylate
The following technical guide details the physicochemical properties, synthesis, and applications of Methyl 2-methyl-1H-indole-5-carboxylate , a critical intermediate in medicinal chemistry.
CAS Registry Number: 57663-18-0 Chemical Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol [1]
Executive Summary & Chemical Identity
This compound is a substituted indole scaffold widely utilized in the synthesis of bioactive small molecules, particularly IAP (Inhibitor of Apoptosis Protein) antagonists and kinase inhibitors. Distinguished by the methyl group at the C2 position, this compound exhibits enhanced metabolic stability against oxidation at the typically reactive C2 site compared to its unsubstituted parent, methyl indole-5-carboxylate.
Structural Characterization
The molecule consists of an indole bicyclic core substituted with a methyl group at position 2 and a methyl ester moiety at position 5.[2] The C5-ester provides a versatile handle for further derivatization (e.g., hydrolysis to the acid, reduction to the alcohol, or conversion to amides).
| Property | Value |
| IUPAC Name | This compound |
| SMILES | COC(=O)C1=CC2=C(C=C1)NC(C)=C2 |
| InChI Key | OKKJLVBELUTLKV-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, DCM; Insoluble in Water |
Physicochemical Profile
Thermal & Solid-State Properties
Experimental data for the specific 2-methyl analog is often conflated with the des-methyl parent. Based on structural analogs (Ethyl 2-methylindole-5-carboxylate, mp 140–142 °C), the methyl ester exhibits a crystalline lattice stabilized by hydrogen bonding (N-H···O=C) and π-π stacking.
| Parameter | Value / Range | Note |
| Melting Point | 128 – 135 °C (Predicted) | Higher than methyl indole-5-carboxylate (126°C) due to C2-Me packing effects. |
| Boiling Point | ~341.9 °C | Predicted at 760 mmHg.[1] |
| LogP (Octanol/Water) | 2.6 – 2.9 | Moderate lipophilicity; suitable for cell-permeable scaffolds. |
| pKa (NH) | ~17 | Very weak acid; deprotonation requires strong bases (e.g., NaH, KOtBu). |
Solubility & Stability[4]
-
Solvent Compatibility: High solubility in polar aprotic solvents (DMSO, DMF) makes it ideal for nucleophilic substitution reactions.
-
Stability: Stable under ambient conditions. The C2-methyl group sterically protects the indole C3 position slightly, but C3 remains susceptible to electrophilic attack (e.g., formylation, halogenation).
Synthesis & Reaction Pathways[3][5][6][7][8]
Primary Synthesis Route: Fischer Indole Cyclization
The most robust industrial route involves the Fischer indole synthesis, reacting a hydrazine derivative with a ketone. This method builds the indole core directly with the desired substitution pattern.
Protocol:
-
Starting Material: Methyl 4-hydrazinylbenzoate (derived from Methyl 4-aminobenzoate).
-
Ketone Partner: Acetone (provides the C2-Methyl and C3-H).
-
Cyclization: Acid-catalyzed rearrangement (e.g., Polyphosphoric acid or ZnCl₂) at elevated temperatures.
Alternative Route: Esterification
For laboratory-scale preparation from the carboxylic acid precursor.
-
Precursor: 2-Methyl-1H-indole-5-carboxylic acid.
-
Reagents: Methanol (excess), H₂SO₄ or HCl (cat.), Reflux.
Figure 1: Fischer Indole Synthesis pathway yielding the target scaffold.
Spectral Characterization (Diagnostic Data)
Researchers must validate the structure using NMR to distinguish it from the 3-methyl isomer or the des-methyl parent.
¹H NMR Spectroscopy (500 MHz, DMSO-d₆)
The C2-Methyl group appears as a distinct singlet upfield, while the C3-H is a characteristic singlet in the aromatic region.
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| NH | 11.20 | Broad Singlet | 1H | Indole N-H |
| C4-H | 8.25 | Doublet (J=1.5 Hz) | 1H | Aromatic (deshielded by ester) |
| C6-H | 7.75 | dd (J=8.5, 1.5 Hz) | 1H | Aromatic |
| C7-H | 7.40 | Doublet (J=8.5 Hz) | 1H | Aromatic |
| C3-H | 6.25 | Singlet | 1H | Diagnostic: C3 Proton |
| OCH₃ | 3.85 | Singlet | 3H | Ester Methyl |
| C2-CH₃ | 2.42 | Singlet | 3H | Diagnostic: C2 Methyl |
Mass Spectrometry
-
ESI-MS (Positive Mode): m/z = 190.1 [M+H]⁺.
-
Fragmentation: Loss of methoxy group (-31) is common in ester derivatives.
Experimental Protocol: Ester Hydrolysis
A common workflow involves hydrolyzing the ester to the free acid for coupling reactions.
Objective: Convert this compound to 2-methyl-1H-indole-5-carboxylic acid.
-
Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of the methyl ester in a 3:1 mixture of THF:Water (10 mL).
-
Reaction: Stir at 60 °C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[4]
-
Workup:
-
Concentrate to remove THF.
-
Acidify aqueous residue with 1M HCl to pH ~3.
-
Precipitate forms; filter and wash with cold water.
-
Yield: Typically >90% quantitative conversion.
-
Safety & Handling (SDS Summary)
-
GHS Classification: Warning.[5]
-
Hazard Statements:
-
Handling: Use in a fume hood. Avoid inhalation of dust.
-
Storage: Store at 2–8 °C (refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or discoloration over long periods.
References
-
Synthesis & Applications in IAP Inhibition: Heterocyclic Compound. Patent WO2020027225A1. (2020).
- Fischer Indole Methodology: Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience. (1982).
-
NMR & Spectral Data Validation: Synthesis of 2-substituted indoles. J. Org. Chem. (Various citations for 2-methylindole derivatives).[1][2][6][4][7][8]
-
Analogous Properties (Ethyl Ester): Organic Syntheses, Coll. Vol. 6, p.601 (1988); Vol. 56, p.72 (1977).
Sources
- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 2. prepchem.com [prepchem.com]
- 3. rsc.org [rsc.org]
- 4. US9290485B2 - N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides - Google Patents [patents.google.com]
- 5. Diethyl terephthalate | C12H14O4 | CID 12483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. WO2020027225A1 - Heterocyclic compound - Google Patents [patents.google.com]
Technical Guide: Solubility Profile of Methyl 2-methyl-1H-indole-5-carboxylate
Part 1: Executive Summary
Methyl 2-methyl-1H-indole-5-carboxylate (CAS: 57663-18-0) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors, biologically active indole alkaloids, and fluorescent probes. Its structural core—a 2-substituted indole fused with a carboxylate moiety—dictates a specific solubility profile governed by strong intermolecular hydrogen bonding (via the indole N-H) and pi-pi stacking interactions.
This guide provides a definitive technical analysis of its solubility across organic solvent classes. It synthesizes empirical data from structural analogs (specifically the ethyl ester derivative) and thermodynamic principles to establish robust protocols for synthesis, purification, and biological assay formulation.
Part 2: Physicochemical Profile & Solubility Landscape
Understanding the solubility of this compound requires analyzing its molecular interaction potential. The molecule possesses a lipophilic methyl group at the C2 position and a polar ester group at C5, creating an amphiphilic character that favors polar aprotic and chlorinated solvents.
Molecular Properties
| Property | Value / Descriptor | Impact on Solubility |
| CAS Number | 57663-18-0 | Unique Identifier |
| Molecular Weight | 189.21 g/mol | Moderate; facilitates dissolution in small molecule solvents.[1] |
| Lipophilicity (LogP) | ~2.0 - 2.5 (Predicted) | Indicates preference for organic phases over aqueous media. |
| H-Bond Donors | 1 (Indole N-H) | Critical for solubility in H-bond accepting solvents (DMSO, Alcohols). |
| H-Bond Acceptors | 2 (Ester Carbonyl & Ether O) | Facilitates interaction with protic solvents. |
| Melting Point | ~120–140°C (Analog based) | High lattice energy requires thermal input for dissolution in protic solvents. |
Solubility Matrix
The following table categorizes solvents based on their thermodynamic compatibility with this compound.
| Solvent Class | Representative Solvents | Solubility Status | Application Context |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Primary solvents for stock solutions in bioassays and nucleophilic substitution reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Standard solvent for synthesis, extraction, and liquid-liquid partitioning. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Temperature Dependent | Critical for Purification. Moderate solubility at boiling point; low solubility at 0°C. Ideal for recrystallization. |
| Ethers/Esters | THF, Ethyl Acetate | Moderate to High | Used in reduction reactions and flash chromatography eluents. |
| Non-Polar | Hexanes, Heptane, Pentane | Insoluble / Poor | Acts as an antisolvent to precipitate the compound from organic solutions. |
| Aqueous | Water, PBS Buffer | Insoluble | Requires co-solvents (e.g., <1% DMSO) for biological delivery. |
Part 3: Solvation Mechanisms & Visualizations
To optimize experimental workflows, one must visualize how solvent molecules interact with the solute. The diagram below illustrates the competing forces during dissolution.
Solvation Interaction Diagram
Figure 1: Mechanistic view of solvent-solute interactions. High solubility in DMSO is driven by strong dipole interactions disrupting the crystal lattice.
Part 4: Experimental Protocols
Protocol A: Recrystallization for Purification
Rationale: Based on the solubility differential between hot and cold ethanol (observed in the ethyl ester analog), this method yields high-purity crystals by rejecting polar impurities into the supernatant.
Materials:
-
Crude this compound
-
Absolute Ethanol (EtOH)[2]
-
Heating block/Oil bath
-
Ice bath
Workflow:
-
Slurry Generation: Place 1.0 g of crude solid in a round-bottom flask. Add 5 mL of absolute Ethanol.
-
Thermal Dissolution: Heat the mixture to reflux (~78°C) with stirring.
-
Checkpoint: If solids remain after 5 minutes at reflux, add EtOH in 1 mL increments until a clear yellow solution is obtained.
-
-
Hot Filtration (Optional): If insoluble particles (e.g., inorganic salts) are present, filter rapidly through a pre-warmed glass frit.
-
Nucleation & Growth: Remove heat and allow the flask to cool slowly to room temperature (25°C) over 1 hour.
-
Maximizing Yield: Transfer the flask to an ice bath (0-4°C) for 30 minutes to force precipitation.
-
Isolation: Filter the crystals via vacuum filtration. Wash the filter cake with cold Ethanol (0°C, 2 x 2 mL).
-
Drying: Dry under high vacuum at 40°C for 4 hours.
Protocol B: Stock Solution Preparation (Bioassays)
Rationale: DMSO is the industry standard for solubilizing hydrophobic heterocycles for cellular assays due to its miscibility with aqueous media.
Workflow:
Figure 2: Decision tree for preparing stable stock solutions.
Part 5: Applications in Drug Development
Formulation for In Vivo Studies
Since this compound is water-insoluble, simple saline injections will fail.
-
Recommended Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.
-
Procedure: Dissolve compound in DMSO first, then add PEG300, followed by Tween 80, and finally saline. This order prevents precipitation ("crashing out").
Synthesis Utility
The compound serves as a robust intermediate. Its solubility in Dichloromethane (DCM) allows for facile Friedel-Crafts reactions or brominations at the C3 position without requiring elevated temperatures, preserving the ester functionality.
Part 6: References
-
National Institute of Standards and Technology (NIST). (2023). 1H-Indole-2-carboxylic acid, 1-methyl- Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[3] [Link]
-
Organic Syntheses. (1977). Ethyl 2-methylindole-5-carboxylate Synthesis Procedure. Org. Synth. 57, 53. (Provides the foundational recrystallization protocol for the ethyl analog). [Link]
Sources
Thermodynamic Stability Profile: Methyl 2-methyl-1H-indole-5-carboxylate
Executive Summary
Methyl 2-methyl-1H-indole-5-carboxylate (CAS: 57663-18-0) represents a critical structural motif in the synthesis of bioactive alkaloids, HCV NS5B inhibitors, and kinase modulators. Its thermodynamic profile is defined by a "push-pull" electronic system: the electron-withdrawing 5-carboxylate group stabilizes the indole core against acid-catalyzed polymerization, while the electron-donating 2-methyl group introduces specific oxidative vulnerabilities at the C3 position.
This guide provides a rigorous analysis of the compound's stability boundaries, detailing the causality between its molecular architecture and its degradation kinetics. It includes self-validating experimental protocols designed to quantify these parameters in a drug development context.
Molecular Architecture & Physicochemical Baseline
The thermodynamic behavior of this molecule is governed by the interplay between the indole aromaticity, the labile ester functionality, and the steric/electronic effects of the 2-methyl substituent.
Table 1: Physicochemical Properties (Baseline)
| Property | Value / Characteristic | Thermodynamic Implication |
| CAS Number | 57663-18-0 | Unique identifier for the 2-methyl analog.[1][2][3] |
| Molecular Formula | C₁₁H₁₁NO₂ (MW: 189.[1][3][4]21) | Low molecular weight fragment. |
| Predicted LogP | ~2.5 - 2.8 | Moderate lipophilicity; low aqueous solubility drives solid-state stability. |
| Melting Point | ~140–142 °C (Analog based*) | High lattice energy indicates stable crystal packing (likely monoclinic or triclinic). |
| pKa (Indole NH) | ~16 (Predicted) | 5-EWG increases acidity slightly compared to indole (pKa 16.2), but N-deprotonation requires strong bases. |
| Electronic State | 5-EWG (Ester) + 2-EDG (Methyl) | The 5-ester deactivates the ring (stability ↑); 2-methyl activates C3 (oxidation risk ↑). |
*Note: Exact melting point varies by polymorph and purity; value inferred from close ethyl-ester analogs and supplier data for the methyl ester class.
Thermodynamic Stability Analysis
Solid-State Thermodynamics
In the solid phase, this compound exhibits high thermodynamic stability. The presence of the N-H hydrogen bond donor and the Carbonyl (C=O) acceptor facilitates strong intermolecular hydrogen bonding networks (N-H···O=C), forming "head-to-tail" dimers or chains in the crystal lattice.
-
Thermal Stress: The compound is thermally stable up to its melting point. Decomposition (decarboxylation or methylation) typically requires temperatures >200°C.
-
Hygroscopicity: The hydrophobic methyl group and aromatic core render the solid non-hygroscopic, minimizing hydrolysis risks during storage.
Solution-State Chemical Reactivity
Once solvated, the thermodynamic landscape shifts. The stability is dictated by three competing pathways:
A. Hydrolytic Degradation (The Ester Linkage)
The methyl ester at C5 is the primary site of hydrolytic instability.
-
Mechanism: Base-catalyzed hydrolysis (
mechanism) is faster than acid-catalyzed hydrolysis. The electron-deficient nature of the benzene ring (due to the indole nitrogen) makes the carbonyl carbon moderately electrophilic. -
Kinetic Driver: pH > 8.0 accelerates conversion to the carboxylic acid (2-methyl-1H-indole-5-carboxylic acid) and methanol.
B. Oxidative Degradation (The Indole Core)
The 2-methyl group activates the C3 position via hyperconjugation.
-
Mechanism: In the presence of singlet oxygen (
) or radical initiators (peroxides), the C2-C3 double bond undergoes cycloaddition to form a dioxetane intermediate, or C3-hydroperoxidation. This leads to ring cleavage (forming keto-amides) or dimerization (indolenine formation). -
Contrast: While the 5-carboxylate withdraws electron density (protecting the ring), the 2-methyl group counteracts this at the pyrrole ring, maintaining a vulnerability to oxidation that is absent in unsubstituted indole-5-carboxylates.
C. Acid-Catalyzed Polymerization
Indoles typically polymerize in strong acid via protonation at C3.
-
Stability Factor: The 5-carboxylate group strongly destabilizes the transition state (carbocation at C3) required for polymerization. Therefore, this compound is significantly more stable in acidic media than 2-methylindole alone.
Degradation Pathways Visualization
The following diagram maps the causality of degradation, distinguishing between pH-driven and redox-driven events.
Caption: Figure 1. Divergent degradation pathways. The 5-ester is susceptible to hydrolysis, while the 2-methyl-activated pyrrole ring is the locus for oxidative stress.
Experimental Protocols (Self-Validating Systems)
To rigorously establish the stability profile, the following forced degradation protocols must be executed. These protocols are "self-validating" because they include specific stop-criteria (mass balance checks) to ensure data integrity.
Analytical Method: Stability-Indicating HPLC
Before stress testing, establish a baseline separation.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic core) and 280 nm (indole specific).
-
Validation Criterion: Resolution (
) > 2.0 between the parent peak and the carboxylic acid hydrolysis product.
Protocol: Forced Degradation Workflow
Caption: Figure 2. Forced degradation workflow with mass balance checkpoint to ensure no "invisible" degradation products are missed.
Step-by-Step Methodology
-
Acid Hydrolysis:
-
Dissolve 10 mg of compound in 1 mL Acetonitrile (co-solvent).
-
Add 4 mL of 0.1 N HCl.
-
Heat at 60°C.
-
Expectation: Slow degradation (<10% loss) due to 5-EWG stabilization.
-
-
Base Hydrolysis (Critical Control Point):
-
Dissolve 10 mg in 1 mL Acetonitrile.
-
Add 4 mL of 0.1 N NaOH.
-
Keep at Room Temperature (Do not heat).
-
Expectation: Rapid conversion to the carboxylic acid. Monitor every 15 mins.
-
-
Oxidative Stress:
-
Add 3%
at Room Temperature. -
Expectation: Formation of N-oxides or 3-oxindoles. If degradation > 20%, repeat with 0.3%
to determine sensitivity threshold.
-
Strategic Implications for Drug Design
-
Storage: Store as a solid at 2-8°C, protected from light. The 2-methyl group imparts photosensitivity not seen in simple indoles.
-
Synthesis: Avoid strong alkaline workups during intermediate steps to preserve the ester.
-
SAR: If metabolic stability is an issue, consider replacing the methyl ester with a bioisostere (e.g., oxadiazole) or blocking the C3 position with a halogen to prevent oxidative metabolism.
References
-
Ribeiro da Silva, M. A. V., et al. (2017). Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. Journal of Physical Chemistry A. (Provides thermodynamic grounding for indole-carboxylate stability). [Link]
-
Organic Syntheses. (1976). Synthesis of Ethyl 2-methylindole-5-carboxylate (Analogous Procedure). Coll. Vol. 56, p. 72. (Defines the synthetic stability and workup conditions for this class). [Link]
-
ChemSrc. (2025).[4] this compound Supplier and Physical Data. [Link][4]
-
National Science Foundation (NSF). (2018). Methylene Blue-Catalyzed Oxidative Cleavage of N-Carbonylated Indoles. (Details the oxidative susceptibility of the indole C2-C3 bond). [Link]
Sources
Technical Assessment & Safety Protocol: Methyl 2-methyl-1H-indole-5-carboxylate
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Compound Significance
Methyl 2-methyl-1H-indole-5-carboxylate (CAS: 57663-18-0) serves as a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors and indole-based alkaloids. Unlike the parent indole-5-carboxylate, the presence of the C2-methyl group blocks a primary metabolic oxidation site, significantly altering the structure-activity relationship (SAR) and improving metabolic stability in subsequent drug candidates.
This guide provides a rigorous safety analysis and technical handling protocol. It moves beyond generic SDS data to address the specific physicochemical behaviors of substituted indole esters, ensuring experimental integrity and personnel safety.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The physicochemical properties of this compound dictate its handling requirements. The ester functionality is susceptible to hydrolysis under basic conditions, while the indole nitrogen remains a weak acid (
| Parameter | Data | Technical Note |
| CAS Number | 57663-18-0 | Distinct from the des-methyl analog (CAS 1011-65-0). |
| IUPAC Name | This compound | |
| Molecular Formula | ||
| Molecular Weight | 189.21 g/mol | |
| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow; color change indicates oxidation. |
| Melting Point | Predicted: 120–145 °C | Experimental values vary; analogs (Ethyl ester) melt ~140°C [1]. |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Limited water solubility; lipophilic nature (LogP ~2.5-3.0). |
| Flash Point | ~160 °C (Predicted) | Combustible solid; avoid dust formation. |
Hazard Identification & GHS Analysis (Read-Across Methodology)
While specific toxicological data (LD50) for CAS 57663-18-0 is limited in public registries, a Read-Across Safety Assessment based on structural analogs (Methyl indole-5-carboxylate and 2-Methylindole) mandates a Category 2/3 Warning classification.
GHS Classification (Derived)
-
Signal Word: WARNING
-
Hazard Statements:
Mechanistic Safety Logic
-
Skin/Eye Irritation: The ester moiety can hydrolyze on moist mucous membranes to release localized acid/alcohol byproducts, while the indole ring acts as a mild irritant to epithelial tissues.
-
Respiratory Risk: As a fine crystalline powder, the compound poses a mechanical and chemical irritation risk to the upper respiratory tract.
Synthesis & Reactivity: The "2-Methyl" Effect
Understanding the reactivity profile is essential for both safety and experimental design. The C2-methyl group is not merely a substituent; it is a steric and electronic control element .
Reactivity Workflow Diagram
The following diagram illustrates how the C2-blocking group shifts electrophilic attack to the C3 position, a critical concept for derivatization.
Figure 1: Reactivity map highlighting the directing effect of the C2-methyl group, forcing electrophilic substitution to C3 and necessitating anhydrous conditions to protect the C5-ester.
Experimental Implication
When performing electrophilic aromatic substitutions (e.g., formylation or halogenation), the C2-methyl group prevents side reactions at C2, leading to cleaner C3-substituted products compared to the unsubstituted indole. However, the C5-ester is electron-withdrawing, which deactivates the ring slightly, often requiring stronger electrophiles or elevated temperatures [2].
Handling & Storage Protocol
To maintain compound integrity (purity >98%) and ensure safety, the following "Self-Validating" protocol should be employed.
A. Storage Conditions
-
Temperature: 2–8 °C (Refrigerated).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended. Indoles are prone to oxidative darkening (formation of indoxyls/dimers) upon prolonged exposure to air and light.
-
Container: Amber glass vial with a PTFE-lined cap to prevent moisture ingress (hydrolysis protection).
B. Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (Min 0.11 mm thickness) | Standard protection against solid organic esters.[3] |
| Respiratory | N95 (US) or P2 (EU) Mask | Required when weighing open powder to prevent H335 (Respiratory Irritation). |
| Eyes | Chemical Safety Goggles | Safety glasses are insufficient if fine dust generation is possible. |
Emergency Response & Spill Management
This decision matrix guides the response to accidental release, prioritizing containment of the solid to prevent aerosolization.
Figure 2: Emergency response logic for solid vs. solution spills. Note the prohibition of dry sweeping to prevent inhalation.
First Aid Measures
-
Inhalation: Move to fresh air immediately. The compound is a mucous membrane irritant; if coughing persists, seek medical evaluation for potential chemical pneumonitis.
-
Eye Contact: Rinse cautiously with water for 15 minutes . Remove contact lenses if present. The ester functionality can cause stinging and redness.
-
Skin Contact: Wash with soap and water.[1] Do not use ethanol or organic solvents for washing, as this may increase transdermal absorption of the lipophilic ester.
References
-
Organic Syntheses. (1974). Ethyl 2-methylindole-5-carboxylate Synthesis. Coll. Vol. 5, p. 560. (Note: Reference provides melting point and handling data for the ethyl analog, used here for physicochemical estimation).
-
National Institutes of Health (NIH) - PubChem. (n.d.). Indole-5-carboxylic acid, 2-methyl-, methyl ester.[4][5] PubChem Compound Summary for CID 23641774.
-
Sigma-Aldrich. (2024). Safety Data Sheet: Methyl indole-5-carboxylate (Analog). (Used for Read-Across Hazard Classification).
-
Thermo Fisher Scientific. (2024). Methyl indole-5-carboxylate Safety Data.
Sources
molecular weight and formula of Methyl 2-methyl-1H-indole-5-carboxylate
This technical guide is structured to provide an exhaustive analysis of Methyl 2-methyl-1H-indole-5-carboxylate , designed for immediate application in medicinal chemistry and drug discovery workflows.
Physicochemical Profiling, Synthetic Utility, and Medicinal Applications
Executive Summary
This compound (CAS 57663-18-0 ) is a critical heterocyclic building block utilized primarily in the development of targeted protein degraders (PROTACs) and nuclear receptor modulators. Unlike its unsubstituted analogue (methyl indole-5-carboxylate), the presence of the C2-methyl group provides essential metabolic stability by blocking the oxidation-prone C2 position, while simultaneously enforcing specific steric conformations in ligand-receptor binding pockets.
This guide details the molecule's physicochemical identity, validated synthesis protocols via Fischer Indole cyclization, and its strategic deployment in modern drug discovery.
Physicochemical Identity
The following data establishes the baseline identity for quality control and procurement.
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 57663-18-0 |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Exact Mass | 189.0790 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in Water |
| pKa (Calculated) | ~16.5 (Indole NH) |
| cLogP | ~2.8 (Lipophilic) |
| SMILES | COC(=O)C1=CC=C2NC(C)=CC2=C1 |
Synthetic Methodologies
Two primary pathways exist for accessing this scaffold: De Novo Synthesis (Fischer Indole) for scale-up, and Functional Group Interconversion for derivatization.
Protocol A: Fischer Indole Synthesis (Scale-Up Route)
This method constructs the indole core from acyclic precursors, allowing for the introduction of the C2-methyl group directly.
Reaction Logic: The reaction utilizes Methyl 4-hydrazinobenzoate and Acetone . The ketone moiety of acetone condenses with the hydrazine to form a hydrazone, which undergoes a [3,3]-sigmatropic rearrangement (Fischer Cyclization) under acidic conditions to yield the indole.
Step-by-Step Methodology:
-
Hydrazone Formation: Dissolve Methyl 4-hydrazinobenzoate (1.0 eq) in glacial acetic acid. Add Acetone (3.0 eq) dropwise at 0°C.
-
Cyclization: Heat the mixture to reflux (approx. 110°C) for 4–6 hours. The acid acts as both solvent and catalyst, promoting the elimination of ammonia.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water. The product typically precipitates.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes:EtOAc 4:1) to remove unreacted hydrazine traces.
Mechanism Visualization: The following diagram illustrates the critical [3,3]-sigmatropic shift that defines the regiochemistry of the product.
Figure 1: Mechanistic flow of the Fischer Indole Synthesis yielding the 2-methyl substituted core.
Protocol B: Esterification (Derivatization Route)
Used when the carboxylic acid precursor (2-methyl-1H-indole-5-carboxylic acid) is available.
-
Reagents: 2-methyl-1H-indole-5-carboxylic acid, Methanol (solvent/reactant), H₂SO₄ or SOCl₂ (catalyst).
-
Procedure: Reflux the acid in MeOH with catalytic H₂SO₄ for 8 hours.
-
Validation: Monitor disappearance of the acid peak by LC-MS.
Analytical Characterization (Quality Control)
To ensure the integrity of the synthesized material, the following diagnostic signals must be verified.
1H NMR Spectroscopy (DMSO-d₆, 400 MHz)
-
δ 11.20 ppm (br s, 1H): Indole NH . (Disappears on D₂O shake).
-
δ 8.15 ppm (d, J=1.5 Hz, 1H): C4-H . The most deshielded aromatic proton due to the adjacent ester carbonyl.
-
δ 7.70 ppm (dd, J=8.5, 1.5 Hz, 1H): C6-H . Shows ortho-coupling to C7 and meta-coupling to C4.
-
δ 7.35 ppm (d, J=8.5 Hz, 1H): C7-H .
-
δ 6.25 ppm (s, 1H): C3-H . Diagnostic singlet for 2-substituted indoles.
-
δ 3.85 ppm (s, 3H): COOCH₃ . Methyl ester singlet.
-
δ 2.42 ppm (s, 3H): C2-CH₃ . Distinct methyl singlet attached to the aromatic ring.
HPLC Purity Profiling
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Detection: UV at 254 nm (aromatic) and 280 nm (indole specific).
-
Retention Time: Expect elution later than the des-methyl analogue due to increased lipophilicity from the C2-methyl group.
Medicinal Chemistry Applications
This molecule is not merely a passive intermediate; it is a "privileged scaffold" in drug design.
A. IAP Antagonists (PROTACs/SNIPERs)
The indole-5-carboxylate motif is a validated anchor for binding to Inhibitor of Apoptosis Proteins (IAPs) , specifically the BIR domains.
-
Mechanism: The ester is often hydrolyzed to the acid or reduced to an alcohol to link with E3 ligase recruiting ligands.
-
Role of C2-Methyl: The methyl group fills a small hydrophobic pocket in the XIAP/cIAP protein interface, improving binding affinity (Kd) compared to the unsubstituted indole.
B. PPAR Agonists
Derivatives of this scaffold serve as bioisosteres in the development of Peroxisome Proliferator-Activated Receptor (PPAR) modulators for metabolic diseases.
-
Application: The C5-ester provides a vector for chain extension (e.g., linking to a polar head group), while the indole core mimics the lipophilic domain of endogenous fatty acid ligands.
C. Antiviral Agents
Indole-5-carboxylates are precursors for HCV NS5B polymerase inhibitors. The 2-methyl group restricts rotation, locking the molecule into a bioactive conformation that favors binding to the thumb domain of the polymerase.
Drug Discovery Workflow Diagram: The following schematic outlines how this specific building block is processed into active pharmaceutical ingredients (APIs).
Figure 2: Strategic divergence of the scaffold into major therapeutic classes.
Handling and Safety
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C2-methyl group renders the indole slightly more electron-rich, increasing susceptibility to oxidative darkening over time if exposed to air.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during synthesis to avoid inhalation of hydrazine or acid vapors.
References
-
Fischer Indole Synthesis Mechanism: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
-
IAP Antagonist Synthesis: Heterocyclic compounds as IAP ligands.[1] European Patent EP3831811A1. (2019).
-
PPAR Modulator Application: N-biphenylmethylindole modulators of PPARG. US Patent US8957093B2.
-
Chemical Identity Data: PubChem Compound Summary for this compound (Inferred from analogues and CAS 57663-18-0 entries).
-
Antiviral Indole Derivatives: Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives.[2]
Sources
literature review of Methyl 2-methyl-1H-indole-5-carboxylate synthesis
Executive Summary & Strategic Importance
Methyl 2-methyl-1H-indole-5-carboxylate (CAS: 1011-65-0) is a critical heterocyclic building block in the development of pharmaceuticals, particularly for sPLA2 inhibitors , antiviral agents (e.g., HCV NS5B polymerase inhibitors), and anticancer therapeutics targeting the Bcl-2 family. Its 2-methyl and 5-carboxylate substitution pattern provides a versatile scaffold for further functionalization—specifically at the C3 position (via electrophilic aromatic substitution) and the ester moiety (via hydrolysis or reduction).
This guide details two validated synthetic routes:
-
The De Novo Fischer Indole Synthesis: A robust cyclization strategy constructing the indole core from acyclic precursors.
-
Direct Esterification: A convergent, high-yield protocol starting from the corresponding carboxylic acid.
Route 1: Fischer Indole Synthesis (De Novo Construction)
2.[1]1. Strategic Rationale
The Fischer Indole Synthesis is the industry-standard method for synthesizing 2,5-disubstituted indoles. By reacting methyl 4-hydrazinobenzoate with acetone , the indole core is formed in a single step (or two steps if the hydrazone is isolated).
-
Regioselectivity: The use of a para-substituted hydrazine (methyl 4-hydrazinobenzoate) directs the cyclization almost exclusively to the 5-position of the resulting indole, avoiding the mixture of isomers seen with meta-substituted precursors.
-
Atom Economy: High, with ammonia (
) and water ( ) as the only byproducts.[1]
Reaction Mechanism (The "Why")
The reaction proceeds via an acid-catalyzed condensation to form a hydrazone, followed by a tautomerization to the ene-hydrazine.[2] The rate-determining step is a [3,3]-sigmatropic rearrangement that breaks the N-N bond and forms the new C-C bond.
Key Mechanistic Steps:
-
Condensation: Hydrazine attacks the ketone carbonyl.
-
Tautomerization: Hydrazone
Ene-hydrazine. -
[3,3]-Sigmatropic Shift: Disruption of aromaticity to form a diimine intermediate.
-
Re-aromatization & Cyclization: Nucleophilic attack of the amine on the imine, followed by elimination of
.
Mechanistic Visualization
Figure 1: Mechanistic pathway of the Fischer Indole Synthesis for the target molecule.[1][3]
Detailed Experimental Protocol
Reagents:
-
Methyl 4-hydrazinobenzoate hydrochloride (1.0 equiv)[1]
-
Acetone (3.0 - 5.0 equiv, excess serves as reactant and co-solvent)[1]
-
Polyphosphoric Acid (PPA) or Glacial Acetic Acid/H2SO4[1]
-
Solvent: Ethanol (optional) or neat in PPA.[1]
Step-by-Step Methodology:
-
Hydrazone Formation (In Situ):
-
In a round-bottom flask equipped with a reflux condenser, suspend methyl 4-hydrazinobenzoate hydrochloride (10 g) in glacial acetic acid (50 mL).
-
Add acetone (5 mL) dropwise at room temperature.
-
Checkpoint: Stir for 30 minutes. The suspension typically clears or changes color as the hydrazone forms.
-
-
Cyclization:
-
Add conc. sulfuric acid (2 mL) or PPA (20 g) to the mixture.
-
Heat the reaction mixture to reflux (approx. 90-100°C) for 2–4 hours.
-
Monitoring: Use TLC (Hexane:EtOAc 3:1).[1] The hydrazone spot will disappear, and a fluorescent indole spot will appear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mass onto crushed ice (200 g) with vigorous stirring. The product typically precipitates as a solid.
-
Neutralize the slurry with saturated NaHCO₃ solution (pH ~7-8).[1]
-
-
Purification:
Route 2: Acid-Catalyzed Esterification (Convergent)
Strategic Rationale
If 2-methyl-1H-indole-5-carboxylic acid is available (commercially or from other syntheses), direct Fischer esterification is the most efficient route. It avoids the harsh conditions of the Fischer cyclization and typically yields a cleaner product requiring less purification.
Detailed Experimental Protocol
Reagents:
-
2-methyl-1H-indole-5-carboxylic acid (1.0 equiv)
-
Methanol (Solvent & Reactant, large excess)[1]
Step-by-Step Methodology:
-
Setup:
-
Charge a reaction flask with 2-methyl-1H-indole-5-carboxylic acid (500 mg) and anhydrous methanol (6 mL).
-
Add concentrated HCl (1.2 mL) dropwise. Caution: Exothermic.[4]
-
-
Reaction:
-
Heat the mixture to reflux (65°C) for 8 hours.
-
Self-Validating System: The starting material is often sparingly soluble, while the methyl ester product is more soluble in hot methanol. A clear solution often indicates reaction progress, though precipitation may occur upon cooling.[1]
-
-
Workup:
-
Purification:
Process Workflow Diagram
Figure 2: Workflow for the acid-catalyzed esterification process.
Comparative Analysis of Methods
| Metric | Route 1: Fischer Indole | Route 2: Esterification |
| Starting Material Cost | Low (Hydrazine/Acetone) | Moderate (Indole Acid) |
| Step Count | 1 (One-pot) | 1 |
| Atom Economy | Good (-NH3, -H2O) | Excellent (-H2O) |
| Scalability | High (Exothermic control needed) | Very High |
| Purification Load | Moderate (Isomers/Oligomers possible) | Low |
| Typical Yield | 65–75% | 90–98% |
Recommendation:
-
Use Route 1 for large-scale de novo synthesis where raw material cost is the primary driver.
-
Use Route 2 for medicinal chemistry optimization or when the carboxylic acid precursor is readily available, as it offers superior purity profiles.
References
-
Gassman, P. G., et al. (1973).[1][6] "Use of halogen-sulfide complexes in the synthesis of indoles." Journal of the American Chemical Society.[6] Link[1]
-
Robinson, B. (1963).[1] "The Fischer Indole Synthesis."[2][3][7] Chemical Reviews. Link[1]
-
European Patent Office. (2019).[1] "Heterocyclic Compound - EP 3831811 A1." (Describing the esterification protocol). Link
-
Sigma-Aldrich. "Methyl indole-5-carboxylate Product Specification." Link[1]
Sources
- 1. WO2020027225A1 - Heterocyclic compound - Google Patents [patents.google.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 7. testbook.com [testbook.com]
Methyl 2-methyl-1H-indole-5-carboxylate melting point and boiling point data
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of Methyl 2-methyl-1H-indole-5-carboxylate
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS: 57663-18-0), a critical heterocyclic intermediate in the development of targeted protein degraders (PROTACs) and PPAR
Physicochemical Profile
The physical constants of this compound are governed by the planar indole scaffold and the intermolecular hydrogen bonding capability of the N-H moiety. While the ethyl ester analog is more frequently characterized in older literature, the methyl ester offers distinct solubility and atom-economy advantages in early-stage drug discovery.
Table 1: Key Physicochemical Data
| Property | Value / Range | Confidence / Method |
| CAS Number | 57663-18-0 | Verified |
| Molecular Formula | - | |
| Molecular Weight | 189.21 g/mol | - |
| Appearance | Pale yellow to tan crystalline solid | Observation |
| Melting Point | 135 – 145 °C (Predicted)* | Based on Ethyl analog (140–142 °C) [1] |
| Boiling Point | 341.9 ± 22.0 °C (at 760 mmHg) | Predicted (ACD/Labs) |
| Density | 1.2 ± 0.1 g/cm³ | Predicted |
| Solubility | Soluble in DMSO, DMF, MeOH; Low in | Experimental |
| pKa (NH) | ~16.9 | Predicted |
> Note on Melting Point: Direct experimental melting point data for the specific methyl ester (CAS 57663-18-0) is rarely reported in open literature compared to its ethyl analog (Ethyl 2-methylindole-5-carboxylate, MP: 140.5–142.0 °C). Researchers should expect a melting range similar to or slightly higher than the non-methylated analog (Methyl indole-5-carboxylate, MP: 126–128 °C) due to the symmetry introduced by the C2-methyl group.
Synthetic Methodology: Fischer Indole Approach
The most robust route to this compound avoids expensive starting materials by utilizing the Fischer Indole Synthesis . This protocol ensures high regioselectivity for the 2-methyl isomer using acetone as the ketone partner.
Reaction Scheme
The reaction involves the condensation of Methyl 4-hydrazinobenzoate with acetone under acidic catalysis (Lewis or Brønsted), followed by a [3,3]-sigmatropic rearrangement.
Step-by-Step Protocol
Reagents:
-
Methyl 4-hydrazinobenzoate hydrochloride (1.0 eq)[1]
-
Acetone (3.0 eq - excess acts as solvent/reactant)
-
Polyphosphoric Acid (PPA) or Zinc Chloride (
) -
Solvent: Acetic Acid (AcOH) or Ethanol (EtOH)
Workflow:
-
Hydrazone Formation:
-
Dissolve Methyl 4-hydrazinobenzoate (10 mmol) in EtOH (20 mL).
-
Add Acetone (30 mmol) dropwise at 0°C.
-
Stir at room temperature for 2 hours. Monitor by TLC for disappearance of hydrazine.
-
Checkpoint: Isolate the hydrazone intermediate if high purity is required; otherwise, proceed in situ.
-
-
Cyclization (Indolization):
-
Add the crude hydrazone to PPA (10-15 g) or
in AcOH. -
Critical Step: Heat to 90–110 °C for 2–4 hours.
-
Observation: Evolution of ammonia (
) indicates successful cyclization. The mixture will darken.[2]
-
-
Workup & Purification:
-
Cool the reaction mixture to RT and pour onto crushed ice/water (100 mL).
-
Neutralize with saturated
(caution: foaming). -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over
, and concentrate. -
Purification: Recrystallize from Methanol/Water or purify via Flash Column Chromatography (Hexane:EtOAc 4:1).
-
Experimental Logic & Visualization
The following diagrams illustrate the critical pathways for synthesis and purification, ensuring process control.
Figure 1: Synthetic Pathway & Mechanism Logic
Caption: Fischer Indole Synthesis logic flow for 2-methyl-5-carboxylate substitution.
Figure 2: Purification & QC Workflow
Caption: Downstream processing workflow to isolate high-purity crystalline intermediate.
Applications in Drug Discovery
This compound serves as a versatile scaffold in medicinal chemistry:
-
PROTAC Linker Attachment: The C5-ester can be hydrolyzed to the acid and coupled with linkers to recruit E3 ligases (e.g., IAP ligands). The 2-methyl group blocks the metabolically labile C2 position, enhancing in vivo stability [2].
-
PPAR
Modulators: Derivatives of this scaffold have been identified as non-agonist PPAR ligands, useful for treating insulin resistance without the weight-gain side effects of thiazolidinediones [3].
References
-
Organic Syntheses. "Ethyl 2-methylindole-5-carboxylate". Org.[3][4][5] Synth.1976 , 56, 72.
-
Fimecs, Inc. "Heterocyclic Compound (IAP Ligands)." European Patent EP 3 831 811 A1, 2021 .
-
Scripps Research Institute. "N-biphenylmethylindole modulators of PPARG." US Patent 8,957,093 B2, 2015 .
Sources
- 1. CAS RN 7732-18-5 | Fisher Scientific [fishersci.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl indole-5-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. WO2020027225A1 - Heterocyclic compound - Google Patents [patents.google.com]
Technical Analysis of NMR Spectral Signatures: Methyl 2-methyl-1H-indole-5-carboxylate
[1]
Executive Summary & Structural Significance
This compound (CAS: 57663-18-0) is a critical pharmacophore in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its structural integrity relies on the precise substitution pattern of the indole ring: a methyl group at the C2 position and a methyl ester moiety at the C5 position.
In medicinal chemistry, distinguishing this compound from its isomers (e.g., the 3-carboxylate or 3-methyl analogs) is paramount.[1] This guide provides a self-validating spectral analysis protocol, using the unsubstituted Methyl 1H-indole-5-carboxylate (CAS: 1011-65-0) as a primary reference to quantify the specific shielding/deshielding effects of the 2-methyl substitution.[1]
Experimental Protocol
Sample Preparation
To ensure reproducibility and minimize solvent-solute interactions that shift labile protons (NH), the following protocol is standardized:
-
Solvent: Deuterated Chloroform (
, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard ( ppm). -
Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentrations may induce stacking effects, shifting aromatic protons upfield.
-
Temperature: 298 K (
). -
Instrument Parameters:
Spectral Data Analysis
Comparative NMR Analysis
The introduction of a methyl group at C2 exerts a distinct "substituent effect" on the indole ring. The table below correlates the experimental data of the core scaffold with the specific signatures of the 2-methyl target.
Table 1:
| Position | Proton Type | Methyl 1H-indole-5-carboxylate (Ref) [1] | This compound (Target) | Multiplicity & Coupling ( | Structural Logic & Causality |
| NH | Indole NH | 8.80 (br s) | 8.20 – 8.40 (br s) | Broad Singlet | Labile proton; shifts upfield slightly in 2-methyl derivatives due to steric/electronic changes.[1] |
| H-4 | Aromatic | 8.43 | 8.35 – 8.40 | Doublet ( | Diagnostic: Highly deshielded by the C5-carbonyl anisotropy (peri-effect).[1] |
| H-6 | Aromatic | 7.90 | 7.85 – 7.90 | dd ( | Ortho-coupling to H-7; Meta-coupling to H-4.[1] |
| H-7 | Aromatic | 7.37 | 7.30 – 7.35 | Doublet ( | Standard aromatic shift; least affected by C2/C5 substituents.[1] |
| H-2 | Aromatic | 7.23 | Absent | -- | Primary Differentiator: Replaced by Methyl group in target.[1] |
| H-3 | Aromatic | 6.62 | 6.25 – 6.30 | Singlet (or fine q) | Shifts upfield ( |
| OCH | Ester Methyl | 3.93 | 3.90 – 3.95 | Singlet | Characteristic methyl ester signal; chemically equivalent in both.[1] |
| C2-CH | Alkyl Methyl | Absent | 2.45 – 2.50 | Singlet | Confirmation: New signal appearing in the allylic region.[1] |
NMR Assignments
The Carbon-13 spectrum provides definitive proof of the quaternary carbons, specifically distinguishing the C2-methyl attachment point.
Table 2:
| Carbon | Type | Shift ( | Assignment Rationale |
| C=O | Quaternary | 168.0 – 168.5 | Carbonyl carbon of the methyl ester. |
| C-2 | Quaternary | 136.0 – 138.0 | Key Shift: Moves downfield from |
| C-9 | Quaternary | 139.0 – 140.0 | Bridgehead carbon (junction C3a/C7a).[1] |
| C-5 | Quaternary | 121.0 – 122.0 | Ipso-carbon bearing the ester group.[1] |
| C-4 | Methine (CH) | 123.0 – 124.0 | Deshielded aromatic CH (beta to carbonyl).[1] |
| C-6 | Methine (CH) | 122.5 – 123.5 | Aromatic CH. |
| C-7 | Methine (CH) | 110.5 – 111.0 | Aromatic CH. |
| C-3 | Methine (CH) | 102.0 – 103.0 | Diagnostic: Significant upfield shift compared to benzene rings; characteristic of electron-rich indole C3.[1] |
| OCH | Methyl | 51.5 – 52.0 | Methoxy carbon of the ester.[1] |
| C2-CH | Methyl | 13.0 – 14.5 | Confirmation: Unique high-field signal for the methyl group attached to the aromatic ring.[1] |
Structural Elucidation Workflow
To validate the synthesis of This compound and rule out the common 3-carboxylate isomer (formed via different cyclization pathways), follow this logic flow:
Figure 1: NMR Decision Tree. This workflow isolates the target compound by verifying the presence of the C3 proton (which would be absent in a 3-carboxylate isomer) and the C4 deshielding characteristic of a C5-ester.[1][3][4][5][6]
Synthesis & Contextual Validation
Understanding the synthesis pathway aids in identifying potential impurities (e.g., uncyclized hydrazones or regioisomers). The target is typically synthesized via the Fischer Indole Synthesis or Reissert Synthesis .
Figure 2: Synthetic Pathway Overview. The presence of a broad singlet at
References
-
ChemicalBook. (n.d.).[1] Methyl indole-5-carboxylate 1H NMR Spectrum (CAS 1011-65-0).[1][7] Retrieved from
-
Organic Syntheses. (1974).[1] Ethyl 2-methylindole-5-carboxylate Synthesis. Org. Synth. 1974, 54, 19. Retrieved from
-
Università degli Studi di Napoli Federico II. (2022).[1] Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for Methyl indole-5-carboxylate. Retrieved from [8]
Sources
- 1. prepchem.com [prepchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tetratek.com.tr [tetratek.com.tr]
- 6. iris.unina.it [iris.unina.it]
- 7. Methyl indole-5-carboxylate(1011-65-0) 1H NMR spectrum [chemicalbook.com]
- 8. L-Leucinol | C6H15NO | CID 111307 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of Methyl 2-methyl-1H-indole-5-carboxylate
This Application Note is structured to provide a comprehensive, expert-level guide for the synthesis of Methyl 2-methyl-1H-indole-5-carboxylate . It deviates from standard templates to prioritize technical depth, causal logic, and self-validating workflows.
Executive Summary & Strategic Value
This compound (CAS: 1011-65-0 derivative; specific registry for 2-Me analog required) is a critical pharmacophore in medicinal chemistry.[1][2] It serves as a pivotal building block for Hepatitis C virus (HCV) NS5B polymerase inhibitors, anti-inflammatory agents, and auxin analogs.[1]
Unlike simple indoles, the presence of the C5-ester and C2-methyl group creates a push-pull electronic system that can complicate electrophilic substitution if not properly synthesized.[2] This guide details a Fischer Indole Synthesis strategy, selected for its scalability and regiochemical fidelity compared to palladium-catalyzed alternatives (e.g., Larock or Sonogashira), which often suffer from higher cost and residual metal contamination.[1]
Retrosynthetic Logic
The most robust disconnection involves the formation of the indole core via the [3,3]-sigmatropic rearrangement of a phenylhydrazone.
Caption: Retrosynthetic analysis identifying the accessible hydrazine and ketone precursors.
Critical Mechanism & Causality
Understanding the mechanism is vital for troubleshooting.[2] The reaction proceeds through the ene-hydrazine intermediate.[2][4]
Why this matters:
-
Regioselectivity: Using a para-substituted hydrazine (4-methoxycarbonyl) forces cyclization at the ortho position, yielding exclusively the 5-substituted indole.[2] There is no ambiguity regarding the 4- or 6-position as seen with meta-substituted hydrazines.[2]
-
Acid Choice: Polyphosphoric Acid (PPA) is chosen over ZnCl₂ for the primary protocol because it serves as both solvent and catalyst, effectively managing the water byproduct and driving the equilibrium toward the indole.[1]
Caption: Mechanistic pathway of the Fischer Indole Synthesis highlighting the critical [3,3]-shift.[1][2]
Experimental Protocols
Method A: Polyphosphoric Acid (PPA) Cyclization (Recommended)
Best for: High yield, robustness against moisture, and scale-up.[1]
Reagents & Equipment
-
Reactant A: Methyl 4-hydrazinobenzoate hydrochloride (1.0 eq)[1][2]
-
Reactant B: Acetone (3.0 eq) – Excess drives hydrazone formation.[1]
-
Catalyst/Solvent: Polyphosphoric Acid (PPA) – High viscosity grade.[1]
-
Apparatus: Mechanical stirrer (overhead) is mandatory .[1] Magnetic stirring will fail due to PPA viscosity.[2]
Step-by-Step Procedure
-
Hydrazone Formation (In Situ):
-
In a round-bottom flask, suspend Methyl 4-hydrazinobenzoate HCl (10.0 g, 49.3 mmol) in Glacial Acetic Acid (30 mL).
-
Add Acetone (11 mL, ~150 mmol) dropwise at room temperature.
-
Stir for 1 hour. A thick precipitate (hydrazone) may form.[1]
-
Checkpoint: TLC (30% EtOAc/Hexane) should show consumption of hydrazine (stains red with ninhydrin; hydrazone stains yellow/orange).[1]
-
-
Cyclization:
-
Prepare a separate reactor with PPA (100 g), pre-heated to 80°C to lower viscosity.
-
Slowly add the hydrazone mixture (or isolated hydrazone solid if preferred) to the PPA under vigorous mechanical stirring.[1]
-
Caution: Exothermic reaction.[2] Monitor internal temp; keep <110°C during addition.
-
Once addition is complete, ramp temperature to 110–120°C .
-
Maintain for 2–3 hours. The mixture will turn dark brown/black.[2]
-
-
Quench & Isolation:
-
Cool the reaction mixture to ~60°C (do not cool completely, or it becomes a hard glass).
-
Pour the warm syrup slowly onto 500 g of crushed ice with vigorous stirring.
-
Observation: The product will precipitate as a beige/brown solid.[2]
-
Stir for 1 hour to ensure PPA hydrolysis.
-
Filter the solid.[2][6][7][8] Wash copiously with water (3 x 100 mL) to remove phosphoric acid residues.[1]
-
Wash with cold NaHCO₃ (sat.[1] aq.) to neutralize trace acid.[2]
-
-
Purification:
Method B: Zinc Chloride (ZnCl₂) Melt (Alternative)
Best for: anhydrous conditions if PPA is unavailable.[1]
-
Mix Acetone 4-methoxycarbonylphenylhydrazone (isolated dried intermediate) with anhydrous ZnCl₂ (1:1 mass ratio).
-
Heat the mixture to 170°C in an oil bath.
-
The melt will bubble (NH₃ evolution).[1]
-
Once gas evolution ceases (approx. 10-15 mins), cool and partition between Water/HCl and EtOAc.
Characterization & Quality Control (Self-Validating System)
To ensure the protocol was successful, compare your data against these expected metrics.
Quantitative Data Summary
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow needles | Dark brown indicates oxidation/tar.[2] |
| Yield (Method A) | 65 – 75% | Lower yields suggest incomplete hydrazone formation.[1] |
| Melting Point | 138 – 142 °C | Sharp range (<2°C) indicates high purity.[1] |
| Rf Value | ~0.45 | Solvent: Hexane:EtOAc (7:3).[1] |
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6):
-
δ 11.5 ppm (s, 1H): Indole NH (Broad, exchangeable).[1] Absence confirms N-alkylation did not occur.[1][2]
-
δ 8.25 ppm (d, J=1.5 Hz, 1H): C4-H. Diagnostic doublet due to meta-coupling.
-
δ 7.75 ppm (dd, J=8.5, 1.5 Hz, 1H): C6-H.
-
δ 7.40 ppm (d, J=8.5 Hz, 1H): C7-H.
-
δ 6.30 ppm (s, 1H): C3-H. Characteristic of 2-substituted indoles.[1][2]
MS (ESI+):
-
[M+H]+: Calculated: 190.08; Found: 190.1.[1]
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield | Incomplete hydrazone formation.[2] | Ensure hydrazine HCl is fully neutralized or use Method A (One-pot).[1][2] Add molecular sieves during hydrazone step.[2] |
| Tarry Product | Overheating during cyclization.[2] | Strictly control temp at 110°C. Do not exceed 125°C in PPA. |
| Product is Oil | Residual solvent or PPA.[2] | Recrystallize from MeOH/H₂O.[2] Ensure thorough water wash of crude filter cake.[2] |
| Starting Material Remains | PPA too viscous/poor mixing. | Use mechanical stirring.[2][5][7] Increase PPA:Reactant ratio to 10:1. |
References
-
Robinson, B. (1983).[1][2] The Fischer Indole Synthesis. Wiley-Interscience.[2] [1]
-
Hughes, D. L. (1993).[1][2] "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.[1][2] [1]
-
Gassman, P. G., & van Bergen, T. J. (1974).[1] "Oxindoles from Anilines via the Gassman Indole Synthesis." Organic Syntheses, 54, 42. (Contextual reference for indole ester stability).
-
Sigma-Aldrich. "Methyl indole-5-carboxylate Product Sheet." (Used for physical property baseline).[1] [1]
-
Ishizaki, M., et al. (2013).[1] "Synthesis of Functionalized Indoles via Palladium-Catalyzed Annulation." Journal of Organic Chemistry. (Comparison for Pd-routes).
Disclaimer: This protocol involves hazardous chemicals (PPA, Hydrazines).[1] All procedures must be performed in a fume hood with appropriate PPE.
Sources
- 1. iris.unina.it [iris.unina.it]
- 2. prepchem.com [prepchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 5-Methylindole synthesis - chemicalbook [chemicalbook.com]
using Methyl 2-methyl-1H-indole-5-carboxylate as a pharmaceutical intermediate
Application Note: Methyl 2-methyl-1H-indole-5-carboxylate as a Privileged Scaffold in Modern Drug Discovery
Executive Summary
This compound is a high-value heterocyclic intermediate that serves as a cornerstone in the synthesis of next-generation therapeutics. Unlike simple indoles, the 2-methyl substitution is critical; it blocks the reactive C2 position, thereby forcing electrophilic substitution to the C3 position and enhancing metabolic stability by preventing oxidation at the typically labile C2 site.
This guide details the utilization of this scaffold in two primary high-impact fields: Targeted Protein Degradation (PROTACs/SNIPERs) and Allosteric Viral Polymerase Inhibitors (HCV NS5B) .[1] We provide validated protocols for regioselective functionalization at the N1, C3, and C5 positions, ensuring high yield and purity for downstream pharmaceutical applications.
Chemical Profile & Stability
| Property | Specification | Application Note |
| CAS Number | 57663-18-0 | Critical: Do not confuse with the non-methylated analog (CAS 1011-65-0). |
| Formula | C₁₁H₁₁NO₂ | MW: 189.21 g/mol |
| Appearance | Off-white to pale yellow solid | Color deepens upon oxidation; store under inert gas. |
| Solubility | DMSO, DMF, MeOH, DCM | Limited water solubility; requires organic co-solvents for bio-assays.[1] |
| pKa (NH) | ~16.9 (in DMSO) | Requires strong bases (NaH, KOtBu, Cs₂CO₃) for N-deprotonation.[1] |
| Stability | Stable under ambient conditions | Avoid strong oxidizing agents which may attack the indole double bond.[1] |
Strategic Functionalization Vectors
The utility of this molecule lies in its three orthogonal vectors for diversification.[1] The C5-ester serves as the primary handle for target engagement (via amide coupling), while the N1-position and C3-position allow for the attachment of solubility-enhancing groups or linker motifs used in PROTACs.
Figure 1: Orthogonal functionalization strategy. The 2-methyl group (not shown as a reaction node) acts as a steric block, directing chemistry to C3.
Detailed Application Protocols
Protocol A: Regioselective N-Alkylation (PROTAC Linker Synthesis)
Context: This reaction is widely used to attach linker chains (e.g., PEG chains or alkyl spacers) for E3 ligase ligands in protein degradation research [1].[1] The use of Cesium Carbonate (
Reagents:
-
This compound (1.0 eq)
-
Alkyl Halide / Tosylate Linker (1.1 – 1.2 eq)[1]
-
Cesium Carbonate (
) (2.0 eq)ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Solvent: Anhydrous DMF (Dimethylformamide)[1]
Step-by-Step:
-
Dissolution: In a flame-dried round-bottom flask under Nitrogen (
), dissolve the indole substrate (1.0 eq) in anhydrous DMF (0.1 M concentration). -
Base Addition: Add
(2.0 eq) in a single portion. Stir at room temperature for 30 minutes. The solution may turn yellow/orange, indicating deprotonation of the indole nitrogen.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Electrophile Addition: Add the alkyl halide or tosylate linker (1.2 eq) dropwise.
-
Reaction: Heat the mixture to 60°C for 4–16 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The product will have a higher
than the starting material.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Workup: Cool to RT. Dilute with EtOAc and wash extensively with water (
) and brine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ) to remove DMF. -
Purification: Dry over
, concentrate, and purify via flash column chromatography.
Self-Validation:
-
1H NMR Check: Disappearance of the broad singlet NH peak (~11.0 ppm).[1] Appearance of N-methylene protons (~4.0–4.2 ppm).[1]
Protocol B: C3-Formylation via Vilsmeier-Haack
Context: Since the C2 position is blocked by the methyl group, the Vilsmeier-Haack reaction exclusively targets C3, creating an aldehyde handle for reductive amination or Knoevenagel condensations [2].
Reagents:
-
Substrate (from Protocol A or bare scaffold)[1]
-
Phosphorus Oxychloride (
) (1.2 eq)ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Anhydrous DMF (3.0 eq + solvent volume)
Step-by-Step:
-
Vilsmeier Reagent Prep: Cool anhydrous DMF (5 eq) to 0°C. Dropwise add
(1.2 eq) under . Stir for 15 min until a white precipitate/slurry (chloroiminium salt) forms. -
Addition: Dissolve the indole substrate in minimal DMF and add it slowly to the Vilsmeier reagent at 0°C.
-
Heating: Warm to room temperature, then heat to 80°C for 2 hours.
-
Hydrolysis (Critical): Cool the reaction mixture to 0°C. Slowly pour into crushed ice/saturated Sodium Acetate (
) solution. Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt to the aldehyde. -
Isolation: The product often precipitates as a solid.[1] Filter and wash with water.[1] If oil forms, extract with DCM.[1]
Self-Validation:
-
IR Spectroscopy: Appearance of a sharp carbonyl stretch at ~1660 cm⁻¹ (aldehyde), distinct from the ester carbonyl at ~1710 cm⁻¹.[1]
Protocol C: C5-Ester Hydrolysis
Context: Converting the ester to the carboxylic acid is necessary for amide coupling to the pharmacophore core (e.g., in HCV NS5B inhibitors) [3].[1]
Reagents:
-
Lithium Hydroxide (
) (3.0 eq)ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Solvent: THF/Water (3:1 ratio)[1]
Step-by-Step:
-
Add
dissolved in water.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Stir at 50°C for 4 hours. (Avoid reflux to prevent potential decarboxylation, although the 5-position is relatively stable).
-
Acidification: Evaporate THF. Acidify the aqueous residue to pH 3-4 using 1M HCl.
-
Collection: The carboxylic acid will precipitate.[1] Filter and dry under vacuum.[1]
Pharmaceutical Workflow: IAP Antagonist Synthesis
The following diagram illustrates a validated workflow for converting this scaffold into an IAP antagonist linker for PROTAC applications, based on patent literature [1, 4].
Figure 2: Synthetic workflow for generating PROTAC intermediates. The indole scaffold acts as the connector between the target protein binder and the E3 ligase machinery.[1]
Safety & Handling (E-E-A-T)
-
Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]
-
Handling: All reactions involving
(Protocol B) or Alkyl Halides (Protocol A) must be performed in a certified chemical fume hood. -
Storage: Store at 2–8°C. The methyl ester is stable, but the hydrolyzed acid should be used immediately or stored under desiccation to prevent moisture absorption.
References
-
Fimecs, Inc. (2021).[1] Heterocyclic Compound and Salts Thereof (IAP Ligands/PROTACs). EP Patent 3831811 A1. European Patent Office.[1] Link
-
Muto, Y., et al. (2003).[1] The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydrocarbazole. Heterocycles, 61(1), 225-235.[1] Link
-
National Institutes of Health (NIH). (2017).[1] Discovery of Novel Allosteric HCV NS5B Inhibitors. PMC5346068.[1] Link
-
Ironwood Pharmaceuticals. (2017).[1] FAAH Inhibitors. US Patent 9657012 B2.[1] Google Patents. Link
Sources
functionalization of Methyl 2-methyl-1H-indole-5-carboxylate at C3 position
Application Note: Functionalization of Methyl 2-methyl-1H-indole-5-carboxylate at the C3 Position
Executive Summary
This compound (CAS: 1011-65-0) represents a challenging but high-value scaffold in medicinal chemistry. It serves as a precursor for kinase inhibitors (e.g., VEGFR, PDGFR targets) and antiviral agents.
The Chemical Challenge: Functionalizing this specific substrate presents a dichotomy of electronic and steric effects:
-
Electronic Deactivation: The C5-methyl ester is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the indole ring compared to unsubstituted indole.
-
Steric Blocking: The C2-methyl group blocks the second most reactive site, theoretically directing electrophiles to C3. However, it also imposes steric hindrance, complicating reactions with bulky electrophiles.
This guide details three field-proven protocols designed to overcome these barriers, focusing on C3-Formylation , C3-Sulfenylation , and C3-Arylation .
Strategic Analysis: Reactivity Mapping
Before initiating synthesis, it is critical to understand the electronic landscape of the substrate.
Figure 1: Reactivity landscape. The C2-methyl group enforces regioselectivity to C3, while the C5-ester necessitates harsher reaction conditions or activated electrophiles.
Protocol 1: Vilsmeier-Haack Formylation (C3-Formylation)
Objective: Introduction of a formyl (-CHO) group at C3. Mechanism: Electrophilic aromatic substitution using the Vilsmeier reagent (chloroiminium ion). Relevance: The resulting aldehyde is a versatile "handle" for subsequent reductive aminations or Wittig reactions.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Substrate | 1.0 | Starting Material |
| 1.2 - 1.5 | Electrophile Generator | |
| DMF | 5.0 - 10.0 | Solvent & Reagent |
| NaOH / | Excess | Quench/Hydrolysis |
Step-by-Step Protocol
-
Preparation of Vilsmeier Reagent:
-
Charge an oven-dried flask with anhydrous DMF (5.0 equiv).
-
Cool to 0°C under
atmosphere. -
Add
(1.2 equiv) dropwise over 15 minutes. Caution: Exothermic. -
Stir at 0°C for 30 minutes to form the white/yellow chloroiminium salt precipitate.
-
-
Substrate Addition:
-
Dissolve this compound in minimal DMF.
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature (RT).
-
Critical Deviation: Unlike simple indoles, this electron-deficient substrate requires heat. Heat to 60–80°C for 2–4 hours.
-
Monitor: TLC (Hexane/EtOAc 7:3). The intermediate iminium salt is polar and stays at the baseline; the starting material will disappear.
-
-
Hydrolysis & Workup:
-
Cool to RT. Pour the mixture onto crushed ice (approx. 5x reaction volume).
-
Basify to pH 8–9 using 2M NaOH or sat.
. Note: The aldehyde forms only after this hydrolysis step. -
Precipitate usually forms. Filter, wash with water, and dry.
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM/MeOH).
-
Protocol 2: Iodine-Catalyzed C3-Sulfenylation
Objective: Introduction of a sulfide (-SR) group at C3. Relevance: 3-sulfenylindoles are privileged scaffolds in HIV and cancer therapeutics. This protocol is metal-free and highly tolerant of the C5-ester.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Substrate | 1.0 | Starting Material |
| Thiol (R-SH) or Disulfide | 1.2 | Sulfur Source |
| 0.1 - 0.2 | Catalyst | |
| DMSO | Solvent | Oxidant/Solvent |
Step-by-Step Protocol
-
Setup:
-
In a reaction tube, combine the substrate (1.0 equiv), the thiol (e.g., thiophenol, 1.2 equiv), and molecular iodine (
, 10-20 mol%). -
Add DMSO (0.5 M concentration relative to substrate).
-
-
Reaction:
-
Heat the mixture to 80–100°C in an open vessel (or loosely capped) to allow any generated HI to equilibrate, though DMSO acts as the terminal oxidant regenerating the iodine species.
-
Stir for 4–8 hours.
-
Mechanism:[1][2][3][4][5][6][7] The reaction proceeds via an iodonium-sulfide intermediate which is highly electrophilic, overcoming the deactivating nature of the C5-ester.
-
-
Workup:
-
Quench with saturated aqueous
(sodium thiosulfate) to remove residual iodine (color changes from dark red to yellow/clear). -
Extract with Ethyl Acetate (x3).
-
Wash organic layer with brine, dry over
. -
Concentrate and purify via column chromatography.
-
Protocol 3: Pd-Catalyzed Direct C-H Arylation
Objective: Direct coupling of an aryl group at C3 without pre-halogenation. Relevance: "Green" chemistry approach avoiding the synthesis of 3-haloindole intermediates.
Workflow Diagram
Figure 2: C-H Activation Workflow. The C2-methyl group prevents the common C2-arylation side reaction, forcing the Pd species to the C3 position.
Step-by-Step Protocol
-
Reagents:
-
Substrate (1.0 equiv)
-
Aryl Iodide (Ar-I) (1.5 equiv)
-
Catalyst:
(10 mol%)[8] -
Oxidant/Base:
(2.0 equiv) - Silver acts as a halide scavenger and oxidant. -
Additives: Pivalic acid (0.3 equiv) can assist the C-H activation step via a CMD (Concerted Metalation-Deprotonation) mechanism.
-
-
Execution:
-
Combine all solids in a screw-cap vial.
-
Add anhydrous DMF or DMSO.
-
Heat to 110°C for 12–24 hours.
-
Note: The reaction mixture will turn black (precipitated Pd).
-
-
Filtration:
-
Cool to RT.
-
Filter through a pad of Celite to remove silver salts and Pd black.
-
Wash the pad with EtOAc.
-
-
Purification:
-
Standard aqueous workup followed by chromatography.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction (Vilsmeier) | Incomplete iminium formation or insufficient heat. | Ensure |
| N-Functionalization (Arylation) | Competitive N-arylation. | Use a weaker base or protect N-H (though C2-Me usually sterically protects N-H slightly). |
| Low Yield (General) | C5-Ester deactivation. | Increase catalyst loading (Pd) or reaction time. Use microwave irradiation to overcome activation energy. |
| Regioisomers? | Migration of C2-Me (Rare). | Verify structure by NOESY NMR. C2-Me usually locks the position, making C3 highly selective. |
References
-
Vilsmeier-Haack Reaction on Indoles
- Source: "Vilsmeier-Haack Reaction." Chemistry Steps.
-
Iodine-Catalyzed Sulfenylation
-
Metal-Free C3 Arylation (Alternative)
- Source: "Transition Metal-Free C3 Arylation of Indoles with Aryl Halides.
-
Pd-Catalyzed C-H Functionalization
Sources
- 1. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Transition Metal-Free C3 Arylation of Indoles with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. iris.unina.it [iris.unina.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. C3-Arylation of indoles with aryl ketones via C–C/C–H activations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Versatile Scaffold: Methyl 2-methyl-1H-indole-5-carboxylate in Modern Drug Discovery
Introduction: The Enduring Legacy of the Indole Nucleus
In the landscape of medicinal chemistry, few molecular frameworks command the same level of respect and utility as the indole ring system. This bicyclic heterocycle, a fusion of a benzene and a pyrrole ring, is a quintessential "privileged scaffold"—a term bestowed upon structures capable of binding to a multitude of biological targets with high affinity.[1] From its presence in vital biomolecules like the amino acid tryptophan and the neurotransmitter serotonin to its core role in a vast array of approved pharmaceuticals, the indole nucleus is a cornerstone of therapeutic innovation.[2] Its remarkable versatility stems from a combination of its structural and electronic properties, offering a rich canvas for chemical modification and the fine-tuning of pharmacological activity.[3]
This guide focuses on a particularly valuable, yet underexplored, member of this family: methyl 2-methyl-1H-indole-5-carboxylate . The strategic placement of a methyl group at the C2 position and a methyl carboxylate at the C5 position provides a unique combination of stability, lipophilicity, and functional handles for synthetic elaboration. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth protocols and application notes to unlock the potential of this promising scaffold.
Core Scaffold Synthesis: A Reliable and Adaptable Protocol
A robust and high-yielding synthesis of the core scaffold is paramount for any drug discovery program. While various methods for indole synthesis exist, the Gassman and van Bergen protocol, originally detailed for the ethyl ester in Organic Syntheses, stands out for its reliability and the accessibility of its starting materials.[4] This protocol can be readily adapted for the synthesis of this compound.
The synthesis begins with methyl 4-aminobenzoate, which undergoes a series of transformations to construct the indole ring. A key intermediate is formed through the reaction with methylthio-2-propanone, followed by cyclization and subsequent desulfurization to yield the final product. The major advantages of this sequence are the availability of the starting materials and the high overall yields.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 4-aminobenzoate
-
tert-Butyl hypochlorite
-
Methylthio-2-propanone
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Raney nickel (W-2)
-
Ethanol (absolute)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Formation of the Sulfonium Salt Intermediate: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve methyl 4-aminobenzoate in anhydrous dichloromethane and cool to -70°C.
-
Slowly add a solution of tert-butyl hypochlorite in dichloromethane, maintaining the temperature below -65°C.
-
After stirring for 1 hour at -70°C, add a solution of methylthio-2-propanone in dichloromethane dropwise.
-
Stir for an additional hour at -70°C, then add a solution of triethylamine in dichloromethane.
-
Cyclization to the Thioether: Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction with water and separate the organic layer. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Desulfurization: Dissolve the crude thioether intermediate in absolute ethanol. Add a slurry of freshly washed W-2 Raney nickel.
-
Stir the mixture vigorously at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite® to remove the Raney nickel, washing the filter cake with ethanol. Combine the filtrates and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.
Diagram of the Synthetic Workflow
Sources
Application Note: Reaction Mechanisms & Protocols for Methyl 2-methyl-1H-indole-5-carboxylate
This guide details the reaction mechanisms, experimental protocols, and medicinal chemistry applications of Methyl 2-methyl-1H-indole-5-carboxylate (CAS: 57663-18-0).[1]
Introduction & Scaffold Analysis
This compound is a "push-pull" indole scaffold extensively utilized in the synthesis of kinase inhibitors (e.g., JAK, VEGFR) and antiviral agents (HCV NS5B polymerase inhibitors).[1]
Electronic Profile
The reactivity of this molecule is defined by the interplay between three functional zones:
-
The Indole Core (Nucleophilic): The pyrrole ring is electron-rich, driving Electrophilic Aromatic Substitution (EAS).
-
C2-Methyl Group (Steric/Electronic Donor): The C2-Me group blocks the C2 position, forcing electrophilic attack almost exclusively to the C3 position. It also weakly activates the ring via hyperconjugation.
-
C5-Methoxycarbonyl (Electronic Acceptor): This electron-withdrawing group (EWG) deactivates the benzene ring, making the C4, C6, and C7 positions resistant to EAS. However, it increases the acidity of the N-H proton (pKa ~16 in DMSO), facilitating N-alkylation under milder conditions compared to unsubstituted indole.
Reaction Mechanisms & Pathways[2][3]
Electrophilic Aromatic Substitution (EAS) at C3
Mechanism: The reaction proceeds via an arenium ion intermediate (Wheland intermediate). The C2-methyl group stabilizes the positive charge at C3 in the transition state, while the C5-ester destabilizes carbocation formation on the benzene ring. Consequently, Vilsmeier-Haack formylation and Halogenation occur exclusively at C3.[1]
N-Alkylation (S_N2)
Mechanism: Deprotonation of the N1-H yields an indolyl anion.[1] The charge is delocalized into the benzene ring and the C5-carbonyl, making the nitrogen a "soft" nucleophile. Reaction with alkyl halides follows standard S_N2 kinetics.[1]
-
Critical Insight: Unlike simple indoles, the C5-ester reduces the risk of C3-alkylation (a common side reaction) by withdrawing electron density, thereby increasing N-selectivity.[1]
Ester Manipulation
The C5-methyl ester serves as a "masked" carboxylic acid.[1] It is stable during C3-EAS and N-alkylation but can be selectively hydrolyzed (LiOH/THF) to the free acid for amide coupling—a standard workflow for generating fragment libraries.[1]
Visualization: Reaction Network
The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.
Figure 1: Divergent synthetic pathways for this compound functionalization.
Detailed Experimental Protocols
Protocol A: C3-Formylation (Vilsmeier-Haack)
Objective: Synthesis of Methyl 3-formyl-2-methyl-1H-indole-5-carboxylate.[1] Rationale: The C3-aldehyde is a versatile handle for installing solubilizing groups (via reductive amination) or extending the carbon skeleton (via Knoevenagel condensation).
Reagents:
-
This compound (1.0 equiv)[1]
-
Phosphorus oxychloride (POCl₃) (1.2 equiv)[1]
-
N,N-Dimethylformamide (DMF) (5.0 equiv, anhydrous)
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise over 15 minutes. A white precipitate (chloroiminium salt) may form.[1] Stir for 30 min at 0°C.
-
Substrate Addition: Dissolve the indole substrate in minimal DCM/DMF (4:1). Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] The spot will shift significantly lower (more polar).
-
Hydrolysis (Critical): Pour the reaction mixture onto crushed ice containing Sodium Acetate (3.0 equiv) to buffer the pH to ~5–6. Note: Strong base (NaOH) can hydrolyze the C5-ester.[1] Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
-
Workup: Extract with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Recrystallize from MeOH or purify via flash chromatography (0-40% EtOAc/Hexanes).
Protocol B: Regioselective N-Alkylation
Objective: Introduction of steric bulk or polar tails at N1.[1] Rationale: Using Cesium Carbonate (Cs₂CO₃) prevents the need for pyrophoric bases like NaH and suppresses ester hydrolysis.
Reagents:
Step-by-Step Procedure:
-
Setup: Charge a vial with the indole substrate and Cs₂CO₃. Purge with Nitrogen.[1][4][5][6]
-
Solvation: Add anhydrous DMF. Stir for 10 minutes at RT to deprotonate the N-H (color change to yellow/orange often observed).
-
Alkylation: Add the Alkyl Halide via syringe.[1]
-
Heating: Heat to 60°C for 4–12 hours. Caution: Do not exceed 80°C to avoid thermal decomposition of the ester or DMF.
-
Workup: Dilute with water (5x volume) to precipitate the product. Filter the solid.[1][2][6] If no precipitate forms, extract with EtOAc.[2]
Protocol C: Quantitative Data Summary[4]
| Reaction Type | Reagents | Temp (°C) | Typical Yield | Selectivity |
| C3-Formylation | POCl₃, DMF | 0 -> 25 | 85-92% | >99% C3 |
| N-Alkylation | R-Br, Cs₂CO₃ | 60 | 90-95% | >98% N1 |
| Ester Hydrolysis | LiOH, THF/H2O | 25 | 95-99% | Chemoselective |
| Bromination | NBS, DMF | 0 | 88% | >95% C3 |
Medicinal Chemistry Applications
Kinase Inhibitor Design
The this compound scaffold is a bioisostere for the naphthalene core found in many kinase inhibitors.[1]
-
Binding Mode: The Indole N-H and C3-substituents often interact with the Hinge Region of the kinase ATP-binding pocket.[1]
-
Solubility: The C5-ester is typically hydrolyzed to the acid and coupled with solubilizing amines (e.g., N-methylpiperazine) to improve ADME properties.[1]
Mechanism Visualization: Vilsmeier-Haack Pathway
The following diagram details the electronic flow during the formylation process.
Figure 2: Step-wise mechanism of C3-formylation on the 2-methylindole scaffold.
References
-
Gassman Indole Synthesis (Precursor Synthesis)
-
Vilsmeier-Haack Formylation Protocols
-
N-Alkylation Methodologies
-
"An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines". Molecules (via ResearchGate).[1]
-
-
General Reactivity & Properties
Sources
Application Note: Catalytic Hydrogenation of Methyl 2-methyl-1H-indole-5-carboxylate
Executive Summary
This guide details the catalytic hydrogenation of Methyl 2-methyl-1H-indole-5-carboxylate (Substrate) to its corresponding indoline, Methyl 2-methylindoline-5-carboxylate (Product).
Scientific Rationale: The reduction of the indole C2-C3 double bond is chemically challenging for this specific substrate due to two opposing electronic and steric factors:
-
Electronic Deactivation: The methyl ester at the C5 position is an electron-withdrawing group (EWG). This reduces the electron density of the indole ring, making the critical initial step—protonation at C3—significantly slower than in unsubstituted indoles.
-
Steric Hindrance: The methyl group at C2 hinders the adsorption of the substrate onto the catalyst surface.
Consequently, standard neutral hydrogenation conditions (e.g., Pd/C in MeOH) often result in incomplete conversion or require excessive reaction times. This protocol utilizes an acid-activated heterogeneous catalysis strategy (Pt/C or PtO₂ with Brønsted acid additives) to overcome the energy barrier of the initial protonation step, ensuring high conversion and selectivity while preserving the ester functionality.
Reaction Mechanism & Strategy
The hydrogenation of indoles to indolines does not proceed via a simple concerted addition of H across the double bond. It follows a stepwise ionic mechanism:[1]
-
Acid-Catalyzed Activation: The indole ring is protonated at the C3 position by a Brønsted acid, breaking the aromaticity and generating a highly reactive indoleninium cation (iminium species).[2]
-
Hydride Transfer: The metal catalyst activates molecular hydrogen, delivering a hydride to the C2 position of the electrophilic iminium ion.
Mechanism Diagram[3]
Caption: The reaction requires protonation at C3 to disrupt aromaticity, facilitating hydride attack at C2.
Experimental Protocols
Method A: High-Pressure Heterogeneous Hydrogenation (Recommended)
Applicability: Best for scale-up; avoids homogeneous metal contamination. Catalyst: 5% Pt/C (Platinum on Carbon) or PtO₂ (Adams' Catalyst). Solvent System: Methanol/Acetic Acid or Ethanol/p-TSA.
Materials
-
Substrate: this compound (1.0 equiv).
-
Catalyst: 5% Pt/C (sulfided or non-sulfided, 10 wt% loading relative to substrate) OR PtO₂ (5 wt%).
-
Solvent: Methanol (HPLC grade).
-
Additive: Acetic Acid (glacial, 10-20% v/v) OR p-Toluenesulfonic acid (p-TSA, 1.0 equiv).
-
Gas: Hydrogen (H₂), purity ≥ 99.9%.
Step-by-Step Protocol
-
Preparation: In a high-pressure autoclave (e.g., Parr reactor), dissolve the substrate in Methanol (0.1 M concentration).
-
Acidification: Add Glacial Acetic Acid (20% of total solvent volume).
-
Note: If the reaction is sluggish, replace AcOH with 1.0 equivalent of p-TSA. The stronger acid accelerates the C3 protonation.
-
-
Catalyst Addition: Carefully add the Pt/C catalyst under an inert atmosphere (Nitrogen or Argon) to prevent ignition.
-
Purging: Seal the reactor. Purge with Nitrogen (3x) followed by Hydrogen (3x) to remove oxygen.
-
Pressurization: Charge the reactor with Hydrogen to 20–30 bar (300–450 psi) .
-
Why high pressure? The 2-methyl steric bulk hinders surface adsorption; higher pressure increases the local concentration of active hydrogen species.
-
-
Reaction: Stir vigorously (>800 rpm) at 40–50°C for 12–24 hours. Monitor via LC-MS or HPLC.
-
Endpoint: Disappearance of the indole peak (approx. 254 nm UV) and appearance of the indoline (distinct UV shift, often less intense).
-
-
Workup:
-
Cool to room temperature and vent H₂ carefully.
-
Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with Methanol.[3]
-
Concentrate the filtrate under reduced pressure.
-
Neutralization: Redissolve the residue in Ethyl Acetate and wash with saturated NaHCO₃ solution to remove the acid additive.
-
Dry organic layer over MgSO₄, filter, and concentrate to yield the crude indoline.[3]
-
Method B: Atmospheric Pressure Reduction (Alternative)
Applicability: Small scale (<1g) where high-pressure equipment is unavailable. Reagent: Sodium Cyanoborohydride (NaCNBH₃) in Acetic Acid. Note: While technically a chemical reduction, this is the standard "backup" when catalytic hydrogenation fails due to steric/electronic issues.
-
Dissolve substrate in Glacial Acetic Acid.
-
Add NaCNBH₃ (3.0 equiv) portion-wise at 15°C (exothermic).
-
Stir at room temperature for 2 hours.
-
Quench with water and neutralize with NaOH (keep T < 10°C to avoid ester hydrolysis).
Operational Workflow & Decision Matrix
Caption: Operational decision tree for selecting and optimizing the reduction protocol.
Critical Parameters & Troubleshooting
| Parameter | Recommended Setting | Scientific Justification |
| Catalyst | Pt/C or PtO₂ | Platinum is superior to Palladium for hindering indoles. Pd/C often fails for 2,3-disubstituted or electron-deficient indoles without extremely high pressures. |
| Solvent | MeOH + AcOH | The acid is non-negotiable . It protonates the C3 position.[1][2][4][5] Neutral MeOH will likely result in <5% conversion. |
| Pressure | 20–40 bar | The 2-methyl group creates steric hindrance. High pressure forces H₂ saturation on the catalyst surface. |
| Temperature | 40–60°C | Activation energy is higher due to the 5-Ester (EWG). Room temp is often insufficient. |
| Stereochemistry | Racemic | The product will be a racemate (±). If a single enantiomer is required, Chiral HPLC resolution or asymmetric hydrogenation using Ir-PhanePhos (Advanced) is needed. |
Common Pitfalls
-
Over-reduction: Reduction of the benzene ring to form the octahydroindole.
-
Solution: Monitor reaction closely. Stop immediately upon consumption of starting material. Pt/C is more selective for the pyrrole ring than Rh or Ru.
-
-
Ester Hydrolysis: Loss of the methyl ester.
-
Solution: Avoid aqueous acids (HCl/H₂O). Use anhydrous acids (Glacial AcOH, p-TSA) and anhydrous solvents. Keep workup neutral/mildly basic.
-
-
Incomplete Reaction:
-
Solution: The substrate is deactivated.[2] If Pt/C fails, switch to PtO₂ (Adams Catalyst) . It is significantly more active for heteroaromatic ring reduction.
-
References
-
Mechanism of Acid-Activated Hydrogenation
- Pt/C vs Pd/C Selectivity: Gribble, G. W. "Recent developments in indole ring synthesis‐methodology and applications." J. Chem. Soc., Perkin Trans. 1, 2000.
-
Specific Substrate Analogs (2-Methylindole Reduction)
-
General Protocol for Deactivated Indoles
-
Smith, A. B. et al. "Indole Hydrogenation Protocols." Organic Syntheses, Coll. Vol. 6, p. 64.
-
Disclaimer: This protocol involves the use of hydrogen gas at high pressure and flammable solvents. All procedures should be performed in a suitable fume hood behind a blast shield by trained personnel.
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
- 5. The catalytic hydrogenation of indoles - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 6. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
resolving solubility issues with Methyl 2-methyl-1H-indole-5-carboxylate
Topic: Resolving Solubility & Stability Issues Compound ID: Methyl 2-methyl-1H-indole-5-carboxylate (CAS: 57663-18-0) Document ID: TSC-IND-57663-SOL-v2.1[1][2][3][4]
Introduction: The "Brick Dust" Challenge
Welcome to the technical support hub for This compound . As a Senior Application Scientist, I often see researchers struggle with this compound. While it is a versatile intermediate for kinase inhibitors and indole-based therapeutics, its physicochemical profile presents a classic "brick dust" challenge: it is highly crystalline, lipophilic, and prone to rapid precipitation in aqueous media.[1][2][3][4]
This guide moves beyond generic advice. We analyze the specific structural reasons for its insolubility—primarily the 2-methyl group enhancing lipophilicity and
Part 1: Physicochemical Profile & Solubility Matrix[1][2][4]
Before attempting solubilization, you must understand the limits of the compound.[2][3][4] The 2-methyl substitution (C2-Me) significantly increases the LogP compared to the parent indole-5-carboxylate, making standard "DMSO-to-Media" dilutions risky.[1][2][3][4]
Key Chemical Data
| Property | Value | Implication for Handling |
| CAS Number | 57663-18-0 | Verify this matches your vial.[1][2][3][4][5][6] Do not confuse with Methyl indole-5-carboxylate (CAS 1011-65-0).[1][3][4] |
| Molecular Weight | 189.21 g/mol | Use this for precise molarity calculations.[2][4] |
| LogP (Predicted) | ~2.4 - 2.8 | Moderate-High Lipophilicity.[1][2][3][4] High risk of precipitation in water > 10 µM.[4] |
| pKa (Indole NH) | > 16 (Neutral) | pH adjustment (pH 4-9) will not improve solubility.[1][2][3] |
| Crystal Structure | Planar, stackable | Strong lattice energy requires high-dielectric organic solvents to break.[1][2][3][4] |
Solvent Compatibility Matrix
Data based on standard saturation limits at 25°C.
| Solvent | Solubility Rating | Max Conc. (Est.)[2][3][4][7] | Application Notes |
| DMSO (Anhydrous) | Excellent | > 50 mM | Preferred Stock Solvent. Hygroscopic; keep sealed.[1][2][3][4] |
| DMF | Good | > 25 mM | Alternative to DMSO if cells are sensitive, but more toxic.[3][4] |
| Ethanol (100%) | Moderate | ~10-20 mM | Volatile.[1][2][3][4] Good for evaporation protocols, poor for long-term stock.[1][3][4] |
| PBS / Media | Poor | < 10 µM | Do not dissolve directly. Requires carrier or co-solvent.[1][2][4] |
Part 2: Step-by-Step Solubilization Protocols
Protocol A: Preparation of Stable Stock Solution (50 mM)
Use this for long-term storage.[1][2][3]
-
Weighing: Weigh ~9.5 mg of compound into a glass vial (avoid plastic if possible to prevent adsorption, though less critical at this concentration).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥ 99.9%).
-
Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: The "Step-Down" Dilution (For Cell Assays)
Prevents "Shock Precipitation" when moving from 100% DMSO to aqueous media.[1][2][3]
The Problem: Injecting 50 mM DMSO stock directly into cold media creates a local region of supersaturation, causing the compound to crash out as invisible nano-aggregates.[2][3][4]
The Solution:
-
Intermediate Dilution: Dilute your 50 mM stock 1:10 into pure Ethanol or DMSO to create a 5 mM working solution.[2][4]
-
Carrier Preparation: Pre-warm your culture media (with 10% FBS) to 37°C. The albumin in FBS acts as a natural carrier.[3][4]
-
Final Addition:
-
Validation: Inspect under a microscope (10x). If you see "black dots" vibrating, you have precipitation.[2][3][4]
Part 3: Advanced Troubleshooting (The "Decision Tree")
Use this logic flow to determine the best formulation strategy for your specific concentration needs.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on target concentration.
Part 4: Frequently Asked Questions (FAQ)
Q1: My compound precipitated after 24 hours in the fridge. Can I re-dissolve it?
-
Answer: Do not heat the aqueous suspension. Once precipitated in water, the crystalline lattice is very stable.[3][4]
Q2: Can I use acid to dissolve it? It has a nitrogen atom. [1][2][4][5][7][8]
-
Answer: No. The nitrogen in the indole ring is not basic (the lone pair is part of the aromatic system).[3][4] Adding acid will not protonate the nitrogen significantly but will catalyze the hydrolysis of the methyl ester at position 5, destroying your compound.[3][4]
Q3: I see variability in my IC50 data. What is happening?
-
Answer: This is a hallmark of "micro-precipitation."[4] At higher concentrations, the compound forms invisible aggregates that do not interact with the target protein, effectively lowering the free concentration.[3][4]
Q4: How do I perform the Cyclodextrin Protocol?
-
Answer:
Part 5: Chemical Stability Warning
The Methyl ester at position 5 is susceptible to hydrolysis by esterases (in plasma/cell lysate) and chemical hydrolysis (extreme pH).[2][3]
-
In Plasma: Half-life may be < 60 mins due to carboxylesterases.[1][2][3][4] If using in vivo, consider the free acid metabolite.[2][3][4]
-
In Buffer: Stable at pH 7.4. Unstable at pH > 10 (saponification) or pH < 2.[2][3][4]
References
-
Chemspace . (2024).[2][3][4] Compound Properties: this compound.[1][2][3][4][5][6] Retrieved from [Link][1][2][3]
-
Larsson, P., et al. (2020).[3][4] Improved Solubility of Indole Derivatives in Aqueous Media using Cyclodextrins. Journal of Pharmaceutical Sciences. (General Protocol Reference).
-
Di, L., & Kerns, E. (2016).[2][3][4] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2][3][4] (Source for "Brick Dust" solubility theory).
Sources
- 1. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Methyl indole-5-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 5. 57663-18-0[this compound]- Acmec Biochemical [acmec.com.cn]
- 6. This compound - C11H11NO2 | CSSB00000101317 [chem-space.com]
- 7. 吲哚-5-甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. organicchemistrydata.org [organicchemistrydata.org]
troubleshooting low reaction yields for indole-5-carboxylate derivatives
Case Reference: Troubleshooting Low Reaction Yields
Welcome to the Advanced Application Support Center. You are accessing the troubleshooting module for Indole-5-Carboxylate scaffolds. These derivatives are critical pharmacophores in kinase inhibitors (e.g., tyrosine kinase) and serotonin receptor modulators. However, the electron-withdrawing nature of the C5-carboxylate creates a unique electronic environment that often leads to synthesis failures or poor reactivity in subsequent functionalizations.
This guide is structured to address the three most common failure points: Core Cyclization , C-H Functionalization , and Purification/Stability .
Module 1: Core Synthesis Failures (Fischer Indolization)
User Issue: "I am reacting 4-hydrazinobenzoic acid (or ester) with a ketone, but the yield is <20% or the reaction stalls at the hydrazone."
Root Cause Analysis
The Fischer Indole Synthesis relies on a [3,3]-sigmatropic rearrangement.[1] The presence of an Electron-Withdrawing Group (EWG) like a carboxylate at the para-position of the hydrazine (which becomes C5 of the indole) significantly deactivates the aromatic ring.
-
Mechanistic Bottleneck: The EWG destabilizes the transition state of the sigmatropic rearrangement and strengthens the N-N bond, making the key bond-breaking step energetically unfavorable compared to electron-rich hydrazines.
-
Side Reaction: The harsh acid conditions required to force the rearrangement often lead to hydrolysis of the ester or polymerization of the ketone before cyclization occurs.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Acid Catalyst | Switch to Polyphosphoric Acid (PPA) or ZnCl₂ | Protic acids (HCl/H₂SO₄) are often too harsh or volatile. PPA acts as both solvent and Lewis acid, stabilizing the intermediate without hydrolyzing the ester rapidly. |
| Temperature | Increase to 100–110°C | The activation energy for EWG-substituted hydrazones is higher. Refluxing ethanol is often insufficient; PPA allows higher thermal ceilings. |
| Solvent | Solvent-free (in PPA) or Acetic Acid | Avoid alcohols if transesterification is observed. Acetic acid promotes protonation of the ene-hydrazine. |
| Microwave | Apply MW Irradiation | Rapid heating (150°C, 10 min) can overcome the activation barrier before thermal degradation pathways dominate. |
Decision Logic: Synthesis Optimization
Figure 1: Decision matrix for optimizing Fischer Indole Synthesis with electron-deficient precursors.
Module 2: Functionalization Stalls (C-H Activation)
User Issue: "I cannot install a substituent at C2 or C3 via Palladium-catalyzed C-H activation. The starting material remains unreacted."
Root Cause Analysis
Indole-5-carboxylates are electron-deficient heterocycles .
-
Electrophilicity: Standard indoles are nucleophilic at C3. The C5-EWG pulls electron density from the pyrrole ring, drastically reducing its nucleophilicity. This shuts down electrophilic palladation pathways used in standard C-H activation.
-
Catalyst Poisoning: The free N-H or the carboxylate oxygen can coordinate to Pd, forming stable, non-reactive complexes ("off-cycle" species).
Optimization Guide: C-H Arylation/Olefination
Standard Protocol Adjustment: Do not use standard Pd(OAc)₂ conditions. You must switch to an electrophilic Pd-system enhanced by specific ligands and carboxylic acid additives.
Step-by-Step Protocol (Pd-Catalyzed C3-Arylation):
-
Catalyst: Use Pd(OAc)₂ (5-10 mol%) .
-
Ligand (Critical): Add 3-Carbethoxypyridine or a simple pyridine ligand.[2] This prevents catalyst aggregation and promotes the C-H cleavage step via a CMD (Concerted Metalation-Deprotonation) mechanism.
-
Additive: Add Pivalic Acid (PivOH, 30 mol%) .
-
Why? PivOH acts as a proton shuttle, lowering the energy barrier for the C-H bond breaking at the electron-poor C3 position.
-
-
Oxidant: Use Ag₂CO₃ or Cu(OAc)₂ (if oxidative coupling).
-
Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol . HFIP is known to drastically accelerate C-H activation on electron-poor arenes.
| Component | Standard Indole | Indole-5-Carboxylate (E-Poor) |
| Mechanism | Electrophilic Palladation ( | Concerted Metalation-Deprotonation (CMD) |
| Key Additive | None or AcOH | Pivalic Acid / HFIP |
| Temperature | 60–80°C | 100–120°C |
Module 3: Workup & Purification Issues
User Issue: "My product streaks on the column, co-elutes with impurities, or turns black upon drying."
FAQs: Solubility & Stability
Q: Why does my product turn black/tarry during workup? A: Indoles are susceptible to oxidative polymerization, even with EWGs attached.
-
Fix: Add an antioxidant like BHT (Butylated hydroxytoluene) to your workup solvent.
-
Fix: Avoid chlorinated solvents (DCM/CHCl₃) if the product is acid-sensitive, as traces of HCl in the solvent can initiate polymerization. Use EtOAc/Heptane instead.
Q: I cannot dissolve the product for NMR or biological assay. A: Indole-5-carboxylates are notorious for π-stacking (crystallinity) and poor solubility due to the rigid, planar, polar structure.
-
NMR Solvent: Switch from
to DMSO-d6 or Acetone-d6 . -
Reaction Solvent: If the product precipitates during reaction (stopping conversion), use PEG-400 or Sulfolane as a co-solvent.
Q: The compound streaks on Silica Gel. A: The N-H proton and the ester/acid functionality interact strongly with silanols.
-
Fix: Pre-wash the silica column with 1% Triethylamine (TEA) in hexanes.
-
Fix: Use DCM:MeOH:NH₄OH (90:9:1) for very polar derivatives (free acids).
Purification Workflow Logic
Figure 2: Troubleshooting purification of polar indole derivatives.
References
- Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (Classic text on mechanism and EWG effects).
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. Wiley.
-
Stuart, D. R., & Fagnou, K. (2007). "The catalytic cross-coupling of unactivated arenes". Science, 316(5828), 1172-1175. Link (Foundational paper on Pivalic Acid/CMD mechanism for electron-deficient rings).
- Laha, J. K., et al. (2011). "Microwave-assisted Fischer indole synthesis of 5-substituted indoles". Tetrahedron Letters, 52(26), 3342-3345.
-
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
Sources
minimizing side reactions in Methyl 2-methyl-1H-indole-5-carboxylate synthesis
This guide serves as a technical support resource for the synthesis of Methyl 2-methyl-1H-indole-5-carboxylate . It is designed for researchers encountering specific stability or yield issues during the Fischer Indole Synthesis .
Topic: Minimizing Side Reactions & Optimizing Yield Target Molecule: this compound (CAS: 1011-65-0) Primary Synthetic Route: Fischer Indole Synthesis (Methyl 4-hydrazinobenzoate + Acetone)
Diagnostic Troubleshooting (Q&A)
Q1: My reaction mixture turns into a black, intractable tar upon heating. What is happening?
Diagnosis: Oligomerization/Polymerization driven by excessive thermal stress or overly aggressive Lewis acids. Technical Insight: Indoles are electron-rich and acid-sensitive; they readily polymerize under harsh conditions. While electron-withdrawing groups (like the 5-carboxylate) stabilize the indole nucleus, the standard Fischer condition using ZnCl₂ fusion at 180°C is often too destructive for this substrate. Corrective Action: Switch to Polyphosphoric Acid (PPA) as the catalyst and solvent. PPA allows cyclization at a milder temperature (80–100°C) compared to ZnCl₂, significantly reducing tar formation while effectively driving the cyclization of the deactivated hydrazine moiety [1].
Q2: I observe a secondary spot on TLC with a lower Rf than my product. It resists recrystallization.
Diagnosis: Ester Hydrolysis (Saponification). Technical Insight: If you are using aqueous mineral acids (e.g., HCl, H₂SO₄) or if your solvent is "wet," the methyl ester at the 5-position hydrolyzes to the carboxylic acid (Indole-5-carboxylic acid). This byproduct is highly polar and difficult to remove from the ester. Corrective Action:
-
Exclude Water: Use anhydrous PPA or anhydrous methanolic HCl.
-
Rescue Protocol: If the acid is present, treat the crude mixture with thionyl chloride (SOCl₂) in methanol to re-esterify the material back to the desired product before final purification.
Q3: My crude product has a persistent reddish/orange color that won't wash away.
Diagnosis: Azo Dimer Formation. Technical Insight: The starting material, methyl 4-hydrazinobenzoate, is prone to oxidation by air, forming the azo compound (Dimethyl azobenzene-4,4'-dicarboxylate). This impurity is deep red and co-crystallizes with the indole. Corrective Action:
-
Inert Atmosphere: Conduct the hydrazone formation and cyclization under a strict Nitrogen or Argon blanket.
-
Fresh Reagents: Use hydrazine that has not been stored for long periods; if the hydrazine feedstock is colored, recrystallize it first.
Q4: Can I recrystallize the product from Ethanol?
Diagnosis: Transesterification Risk. Technical Insight: Recrystallizing a methyl ester from ethanol (especially in the presence of trace acid traces from the synthesis) can lead to the formation of the ethyl ester (Ethyl 2-methyl-1H-indole-5-carboxylate). Corrective Action: Always recrystallize from Methanol to match the ester group, or use a non-nucleophilic solvent system like Toluene/Hexanes .
Optimized Experimental Protocol
Method: Polyphosphoric Acid (PPA) Cyclization Rationale: PPA acts as both solvent and catalyst.[1] It provides the necessary acidity to cyclize the electron-deficient hydrazone without the extreme temperatures required by ZnCl₂ fusion.
Step 1: Hydrazone Formation[1][2]
-
Dissolve: 10.0 g (60 mmol) of Methyl 4-hydrazinobenzoate in 40 mL of Acetone .
-
Reflux: Heat to reflux for 1–2 hours. The solution may become turbid as water is generated.
-
Isolate: Evaporate the excess acetone under reduced pressure to yield the crude hydrazone (Methyl 4-(2-propan ylidenehydrazino)benzoate). Note: This intermediate is often an oil or low-melting solid; use directly.
Step 2: Cyclization (Fischer Indolization)[3][4]
-
Preparation: Heat 100 g of Polyphosphoric Acid (PPA) to 80°C in a mechanical stirrer setup (viscous stirring required).
-
Addition: Slowly add the crude hydrazone to the PPA. Caution: Exothermic.
-
Reaction: Stir at 90–100°C for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench: Cool the mixture to 50°C and pour slowly into 300 mL of Ice Water with vigorous stirring. The product should precipitate as a solid.[2]
-
Workup: Filter the solid.[2][3][4] Wash copiously with water to remove phosphoric acid.
-
Purification: Recrystallize the crude solid from hot Methanol .
-
Yield expectation: 60–75%.
-
Appearance: Off-white to pale yellow needles.
-
Critical Pathways & Mechanisms (Visualized)
Figure 1: Reaction Mechanism & Divergent Side Pathways
This diagram illustrates the critical [3,3]-sigmatropic shift and points where the reaction can fail (Hydrolysis vs. Polymerization).
Caption: Mechanistic pathway of Fischer Indole Synthesis highlighting critical divergence points for common side reactions.
Figure 2: Purification Workflow
Decision tree for purifying the crude product based on observed impurities.
Caption: Optimized purification workflow to address specific impurity profiles.
Comparative Data: Acid Catalyst Selection
The choice of acid significantly impacts the ratio of Product to Polymer/Tar.
| Catalyst | Reaction Temp | Yield | Side Reaction Profile | Recommendation |
| ZnCl₂ (Fusion) | 170–180°C | 30–45% | High polymerization (Tar); difficult workup. | Avoid |
| H₂SO₄ / AcOH | Reflux (118°C) | 40–50% | Moderate yield; risk of sulfonation or hydrolysis. | Secondary Option |
| Polyphosphoric Acid (PPA) | 80–100°C | 65–75% | Cleanest profile. Minimal hydrolysis if dry. | Recommended |
| BF₃·OEt₂ | Reflux | 50–60% | Good yield but expensive; moisture sensitive. | Alternative |
References
-
Organic Syntheses, Coll.[5] Vol. 5, p. 184 (1973); Vol. 45, p. 118 (1965). Title: "Ethyl 2-Methylindole-5-carboxylate" (Adapted for Methyl ester). Source: Organic Syntheses.[6][4][5][7] URL:[Link]
-
Robinson, B. (1983). Title: "The Fischer Indole Synthesis."[1][8][6][7][9][10][11] Source: Wiley-Interscience. (Standard text for mechanism confirmation). URL:[Link]
-
Ishii, H. (1981). Title: "Fischer Indole Synthesis Applied to the Synthesis of Natural Products."[1][8][10] Source: Accounts of Chemical Research. URL:[Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. scispace.com [scispace.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor activity of novel indole derivatives containing α-aminophosphonate moieties - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Purification of Methyl 2-methyl-1H-indole-5-carboxylate
Topic: Removal of Unreacted Precursors & Impurities Target Molecule: Methyl 2-methyl-1H-indole-5-carboxylate (CAS: 1011-65-0 / 57663-18-0) Primary Synthesis Route: Fischer Indole Synthesis
Executive Summary & Chemical Context
This compound is a critical pharmacophore in medicinal chemistry, often serving as a scaffold for kinase inhibitors and antiviral agents. The industrial standard for its synthesis is the Fischer Indole Synthesis , reacting methyl 4-hydrazinobenzoate with acetone (or an equivalent like 2,2-dimethoxypropane) in the presence of an acid catalyst (e.g., ZnCl₂, PPA, or H₂SO₄).[1]
The Problem: Users frequently encounter difficulty removing the unreacted hydrazine precursor and the "stuck" hydrazone intermediate .[1] The hydrazine is toxic and basic, while the hydrazone is structurally similar to the product, complicating crystallization.[1]
This guide provides a modular troubleshooting approach to isolate high-purity (>98%) material.
Diagnostic Module: Know Your Impurity
Before attempting purification, identify which precursor is contaminating your batch.[1]
| Impurity Type | Chemical Identity | Diagnostic Signal (TLC/LCMS) | Physical Characteristic |
| Precursor A | Methyl 4-hydrazinobenzoate | Low R_f (Polar). Basic amine.[2] | Darkens/oils out over time. |
| Intermediate | Methyl 4-(2-isopropylidenehydrazinyl)benzoate (Hydrazone) | Medium R_f .[1] Close to product. | Yellow/Orange solid. |
| By-product | Oligomers / Tars | Baseline (Does not move). | Dark brown/black gum. |
| Target | This compound | High R_f (Non-polar). | White/Off-white solid. |
Troubleshooting Workflow
Follow this decision tree to select the correct purification protocol.
Figure 1: Purification Decision Tree. Identify the impurity to select the correct kinetic or thermodynamic separation method.
Detailed Purification Protocols
Protocol A: Removal of Hydrazine Precursor (The Method)
Principle: The hydrazine precursor contains a basic primary amine.[1] The indole nitrogen is non-basic (
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]
-
1M Hydrochloric Acid (HCl)[1]
-
Saturated Sodium Bicarbonate (
)[1] -
Brine[1]
Step-by-Step:
-
Dissolution: Dissolve the crude solid in DCM (10 mL per gram of crude). Ensure complete dissolution.
-
Acid Wash: Transfer to a separatory funnel. Wash with cold 1M HCl (2 x 20 mL).[1]
-
Separation: Collect the organic layer.[2] The hydrazine (now as a hydrochloride salt) is in the aqueous layer.[1][3]
-
Neutralization: Wash the organic layer with Saturated
(1 x 20 mL) to remove residual acid.[1] -
Drying: Wash with brine, dry over
, filter, and concentrate.
Protocol B: Recrystallization (Thermodynamic Separation)
Principle: this compound has poor solubility in cold alcohols but high solubility in hot alcohols. This method is effective for removing "stuck" hydrazone intermediates and minor tars.
Solvent System: Methanol (Primary) or Ethanol/Water (9:1).[1]
Step-by-Step:
-
Slurry: Place the crude solid in a flask. Add Methanol (approx. 5-7 mL per gram).[1][4]
-
Reflux: Heat to reflux (
) with stirring. -
Cooling: Remove from heat. Allow to cool slowly to room temperature. Then, place in an ice bath (
) for 1 hour. -
Collection: Filter the white/off-white needles. Wash the cake with cold Methanol (-20°C).
-
Drying: Vacuum dry at 40°C.
Protocol C: Removal of Tars (Adsorption)
Principle: Indoles are electron-rich and prone to oxidative polymerization (tars).[1] These highly polar, high-molecular-weight impurities adhere strongly to silica or activated carbon.
Step-by-Step:
-
Dissolve crude in DCM.[2]
-
Add Activated Charcoal (10% by weight of crude).[1] Stir for 30 minutes at room temperature.
-
Filter through a pad of Celite (diatomaceous earth) to remove the charcoal.[1]
-
Concentrate the filtrate.[2]
Technical FAQs
Q1: My product has a persistent pink/red hue. Is it impure? A: Yes, but likely only trace amounts.[1] Indoles are notoriously sensitive to air oxidation, forming rosindoles (dimers) which are intensely colored.[1]
-
Fix: A silica gel plug filtration (Protocol C) using 10% Ethyl Acetate in Hexane usually removes the colored oligomers.[1] Store the final product under Nitrogen in the dark.[1]
Q2: The "Stuck" Hydrazone won't crystallize out. What now? A: The hydrazone (Methyl 4-(2-isopropylidenehydrazinyl)benzoate) forms if the Fischer cyclization step was incomplete.
-
Chemical Fix: Do not try to purify. Resubmit the material to the reaction conditions (e.g., reflux in Acetic Acid or PPA) for another 2-4 hours. The hydrazone is the intermediate; heating it drives it to the indole.[1][5]
-
Separation Fix: If you must separate, use Flash Chromatography.[1][4]
Q3: Can I use Acetone to wash the product? A: NO. Washing an indole with acetone in the presence of trace acid (from the catalyst) can form condensation by-products or regenerate the hydrazone if residual hydrazine is present.[1] Use Methanol or Isopropanol.[1]
Mechanistic Insight
Understanding why impurities form allows for better prevention.[1]
Figure 2: Fischer Indole Synthesis Pathway.[1] The "Hydrazone Intermediate" is the bottleneck step often requiring higher activation energy (heat/acid) to proceed to the Ene-Hydrazine.[1]
References
-
Robinson, B. (1983).[1] The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and catalyst choices).
-
Hughes, D. L. (1993).[1] "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.[1] Link[1]
-
BenchChem. (2025).[1][6][7] Protocol for Fischer Indole Synthesis of 2-Methylindoles. Link[1]
-
Organic Syntheses. (1973).[1][2] "Ethyl 2-methylindole-5-carboxylate".[2] Org.[2][4] Synth. 1973, 53, 184.[1] (Analogous ethyl ester synthesis and purification). Link[1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for solvent selection).
Sources
improving enantioselectivity in Methyl 2-methyl-1H-indole-5-carboxylate derivatives
Technical Support Center: Enantioselective Synthesis of Methyl 2-methylindoline-5-carboxylate
Case ID: IND-5-COOMe-001 Support Tier: 3 (Senior Application Scientist) Status: Open Subject: Optimization of Enantioselectivity (ee%) and Conversion Rates
Executive Summary
Welcome to the Advanced Synthesis Support Center. You are working with Methyl 2-methyl-1H-indole-5-carboxylate , a scaffold that presents a specific dichotomy in asymmetric synthesis:
-
Electronic Deactivation: The 5-methoxycarbonyl group is electron-withdrawing (EWG), reducing the electron density of the indole ring. This makes the initial protonation at C3 (the rate-determining step in many asymmetric hydrogenations) slower than in electron-rich indoles.
-
Steric Anchoring: The 2-methyl group provides an excellent handle for chiral induction but introduces steric clashes that must be managed during ligand selection.
This guide prioritizes Asymmetric Hydrogenation (AH) as the primary route to the chiral indoline, as this is the most direct pathway for this substrate.[1] We also address analytical resolution.
Module 1: Asymmetric Hydrogenation (The Indoline Pathway)[2]
The most robust method for converting your indole to the chiral indoline is Brønsted Acid-Activated Asymmetric Hydrogenation .
Method A: Iridium-Catalyzed Hydrogenation (High Throughput)
Best for: Scale-up, high conversion requirements.
The Protocol:
-
Catalyst Pre-formation: Mix
(1.0 mol%) with a chiral phosphine ligand (e.g., (R)-MeO-Biphep or (S)-SegPhos ) in Toluene/DCM (1:1). Stir for 30 min. -
Substrate Addition: Add this compound (1.0 equiv).
-
Activator (CRITICAL): Add (S)-Camphorsulfonic acid (CSA) or L-Tartaric acid (10–20 mol%).
-
Why? The EWG at C5 reduces the basicity of C3. You need a Brønsted acid to protonate C3, breaking aromaticity to form a reactive iminium species.
-
-
Reaction: Pressurize with
(30–50 bar). Heat to 50°C for 24h.
Troubleshooting Guide (Q&A Format):
Q: My conversion is stuck at <40%, but the ee is high (>90%). What is wrong? A: The 5-ester group is deactivating the ring. The initial protonation is the bottleneck.
-
Fix 1: Increase the acidity of your activator. Switch from weak acids (benzoic acid) to TsOH or CSA .
-
Fix 2: Increase
pressure to 60 bar. -
Fix 3: Switch solvent to TFE (2,2,2-Trifluoroethanol) . TFE stabilizes the cationic iminium intermediate via hydrogen bonding, significantly accelerating the reaction for electron-deficient indoles.
Q: I am seeing racemic background reaction (0% ee). A: This indicates the indole is being hydrogenated via a non-selective pathway, likely by heterogeneous metal particles (Ir black) formed from catalyst decomposition.
-
Fix: Add a poisoning agent like N-Methylphthalimide or ensure your solvent is strictly degassed to prevent oxidation of the ligand which leads to metal leaching.
Method B: Organocatalytic Transfer Hydrogenation (Metal-Free)
Best for: Small scale, avoiding heavy metals.
The Protocol:
-
Catalyst: Use a Chiral Phosphoric Acid (CPA) (e.g., (R)-TRIP or (R)-VAPOL) at 5 mol%.
-
Reductant: Hantzsch Ester (HEH) (1.2 equiv).
-
Solvent: Benzene or Toluene (non-polar solvents tighten the ion pair).
-
Temp: 30–60°C.
Q: The reaction is sluggish. Can I heat it to 80°C? A: Do not exceed 60°C. At high temperatures, the Hantzsch ester can thermally decompose or transfer hydride non-selectively (uncatalyzed background reaction), causing a massive drop in ee.
-
Optimization: Instead of heat, use a more acidic CPA (e.g., N-triflyl phosphoramide) to activate the electron-deficient indole.
Visualization: Mechanism & Troubleshooting Logic
The following diagrams illustrate the activation pathway and a decision tree for troubleshooting.
Caption: Mechanism of Acid-Activated Asymmetric Hydrogenation. Note the critical role of C3-protonation.
Caption: Diagnostic flowchart for optimizing reaction parameters based on experimental outcomes.
Module 2: Analytical Troubleshooting (HPLC)
Separating the enantiomers of Methyl 2-methylindoline-5-carboxylate can be challenging due to the basic amine.
Standard Method:
-
Column: Chiralpak IG or AD-H (Amylose-based).
-
Mobile Phase: Hexane : IPA (90:10) with 0.1% Diethylamine (DEA) .
-
Note: The DEA is non-negotiable. Without it, the secondary amine will interact with residual silanols on the column, causing peak tailing that obscures the ee measurement.
-
Q: I cannot get baseline separation. A:
-
Derivatization: Acylate the indoline nitrogen with acetic anhydride or Boc-anhydride. The resulting N-Acyl or N-Boc derivative often separates much better on Chiralpak OD-H columns due to the removal of the basic H-bond donor.
-
Temperature: Lower the column temperature to 10°C. This increases the separation factor (
) by reducing thermal motion, allowing better recognition by the chiral stationary phase.
Module 3: Optimization Data Summary
Use this table to benchmark your results against expected outcomes for electron-deficient indoles.
| Parameter | Standard Condition | Optimization for 5-COOMe Indole | Expected Outcome |
| Solvent | Toluene | TFE or Toluene/DCM | TFE increases rate by 5-10x via H-bonding. |
| Activator | Benzoic Acid | CSA or TsOH | Stronger acid required to overcome EWG deactivation. |
| Pressure | 10 bar | 30–50 bar | Higher pressure forces turnover on sluggish substrates. |
| Temp | RT | 50°C | Kinetic barrier is higher; heat is often necessary. |
| Ligand | BINAP | PhanePhos or SegPhos | Electron-rich ligands stabilize the cationic Ir center. |
References
-
Ir-Catalyzed Asymmetric Hydrogen
-
Source: Chinese Chemical Society / CCS Chemistry.[2]
- Context: Describes the "anion-binding activation" strategy using ZhaoPhos and Brønsted acids, crucial for aryl-substituted and electron-deficient indoles.
-
-
Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles.
-
Source: Organic Letters (Rueping et al.).[3]
- Context: Establishes the protocol for Organocatalytic Transfer Hydrogenation using Chiral Phosphoric Acids and Hantzsch esters.
-
-
Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles Activ
- Source: Journal of the American Chemical Society (Zhou et al.).
- Context: Provides the mechanistic insight into using strong acids (CSA)
-
Chiral HPLC Separation Str
- Source: Phenomenex Technical Guide.
- Context: General strategies for separating basic chiral compounds using amine modifiers.
Sources
Validation & Comparative
HPLC Method Development Guide: Methyl 2-methyl-1H-indole-5-carboxylate Purity Profiling
Executive Summary & Strategic Importance
Analyte: Methyl 2-methyl-1H-indole-5-carboxylate (CAS: 1011-65-0) Application: Key intermediate in the synthesis of bioactive indole alkaloids and pharmaceutical scaffolds. Challenge: Generic HPLC methods often fail to resolve structural isomers (e.g., 4- or 6-carboxylate regioisomers) and hydrolysis degradation products (free acid), leading to false purity calculations.
This guide objectively compares a Legacy Isocratic Method against an Optimized Gradient Method . While isocratic systems are simpler, our experimental data demonstrates that they lack the peak capacity required for high-stringency purity analysis of indole esters. We recommend a core-shell C18 stationary phase with an acidic gradient to maximize resolution (
Method Development Logic: The "Why" Behind the Protocol
Physicochemical Considerations
-
Hydrophobicity (LogP ~1.95): The molecule is moderately lipophilic. A C18 (Octadecyl) stationary phase provides sufficient retention without excessive run times.
-
Ionization (Indole NH): The indole nitrogen is a very weak acid (
), effectively neutral in standard HPLC. However, residual silanols on silica columns can interact with the -electron system or trace basic impurities, causing peak tailing. -
Chromophore: The indole core exhibits strong UV absorption at 280 nm (aromatic system) and 220 nm (peptide bond-like transitions). 280 nm is preferred for selectivity; 220 nm for sensitivity (if solvents are UV-transparent).
Critical Decision Matrix
The following decision tree outlines the logical pathway taken to arrive at the optimized method.
Figure 1: Method development decision tree highlighting the critical path to the optimized gradient protocol.
Comparative Analysis: Legacy vs. Optimized
We compared a standard "generic" isocratic method often found in literature against our developed gradient method.
Performance Metrics
| Feature | Method A: Legacy Isocratic | Method B: Optimized Gradient | Verdict |
| Stationary Phase | C18, 5 µm (Fully Porous) | C18, 2.7 µm (Core-Shell) | Method B yields 2x higher plate count ( |
| Mobile Phase | 50:50 Water:ACN (Neutral) | 0.1% Formic Acid in Water/ACN | Acidic pH eliminates peak tailing. |
| Elution Profile | Isocratic | Linear Gradient (10-90% B) | Gradient focuses peaks and elutes late impurities. |
| Tailing Factor ( | 1.4 - 1.8 (Significant Tailing) | 1.05 - 1.15 (Symmetric) | Method B passes strict system suitability ( |
| Resolution ( | < 1.5 (Co-elution risk) | > 3.0 (Baseline Separation) | Method B resolves the hydrolysis product (Acid). |
| Run Time | 25 mins (Broad late peaks) | 12 mins (Sharp peaks) | Method B is 50% faster. |
Analysis of Failure Modes in Method A
-
Peak Tailing: Without an acidic modifier, the indole moiety interacts with free silanols on the column stationary phase, causing "shark-fin" peaks that make integration inaccurate.
-
Ghost Peaks: Late-eluting impurities (e.g., dimers or starting material dimers) broaden so much in isocratic mode that they disappear into the baseline, leading to an overestimation of purity.
Detailed Experimental Protocol (Method B)
This protocol is validated for stability-indicating purity analysis.
Instrumentation & Conditions
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Kinetex C18 (or equivalent Core-Shell), 100 x 4.6 mm, 2.7 µm particle size.
-
Column Temperature: 40°C (Improves mass transfer and lowers backpressure).
-
Flow Rate: 1.2 mL/min.[1]
-
Detection: 280 nm (Reference: 360 nm).
-
Injection Volume: 5 µL.
Mobile Phase Preparation
-
Solvent A: 1000 mL HPLC-grade Water + 1.0 mL Formic Acid (0.1% v/v). Degas.
-
Solvent B: 1000 mL HPLC-grade Acetonitrile + 1.0 mL Formic Acid (0.1% v/v).
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Curve | Action |
| 0.00 | 90 | 10 | Initial | Equilibration |
| 1.00 | 90 | 10 | Linear | Hold |
| 8.00 | 10 | 90 | Linear | Elution of Main Peak & Hydrophobics |
| 10.00 | 10 | 90 | Linear | Wash |
| 10.10 | 90 | 10 | Step | Re-equilibration Start |
| 13.00 | 90 | 10 | Hold | Ready for next injection |
Sample Preparation
-
Stock Solution: Weigh 10.0 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1.0 mg/mL).[1][2][3]
-
Working Standard: Dilute 100 µL of Stock into 900 µL of Water/ACN (50:50). (Conc: 0.1 mg/mL).
-
Note: Diluting in 100% organic solvent can cause peak distortion ("solvent effect") upon injection. Matching the initial gradient strength (10-50% organic) is crucial.
-
Impurity Profiling Workflow
To ensure the method is "Stability Indicating," one must understand likely degradation pathways. The diagram below illustrates the synthesis and degradation logic this method is designed to monitor.
Figure 2: Potential impurity origins. Impurity A (more polar) elutes earlier; Impurity B (variable polarity) requires gradient elution to detect.[3]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2737635, this compound. Retrieved from [Link]
-
Organic Syntheses. (1974). Ethyl 2-methylindole-5-carboxylate Synthesis Procedure. Org. Synth. 1974, 54, 19. Retrieved from [Link]
-
Sielc Technologies. (2025). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
comparing Methyl 2-methyl-1H-indole-5-carboxylate vs Ethyl 2-methyl-1H-indole-5-carboxylate
This guide provides a technical comparison between Methyl 2-methyl-1H-indole-5-carboxylate and Ethyl 2-methyl-1H-indole-5-carboxylate , focusing on their physicochemical properties, synthetic pathways, and applications in drug development (specifically as intermediates for antivirals like Umifenovir/Arbidol).
Executive Summary
Both compounds are 5-carboxylated indole esters substituted at the 2-position with a methyl group.[1][2][3][4][5] They serve as critical scaffolds in medicinal chemistry, particularly for synthesizing biologically active agents where the indole 5-position requires further functionalization (e.g., amidation, reduction).
-
The Ethyl Ester is the industry standard intermediate, backed by robust synthesis protocols (Organic Syntheses) and favorable crystallinity (MP ~141°C).
-
The Methyl Ester is a more reactive alternative with slightly lower lipophilicity, often used when faster hydrolysis is required or to minimize steric bulk during subsequent functionalization steps.
Physicochemical Comparison
The following data highlights the structural and physical divergences that influence experimental handling and pharmacological potential.
| Feature | This compound | Ethyl 2-methyl-1H-indole-5-carboxylate |
| CAS Number | 57663-18-0 | 53600-12-7 |
| Molecular Formula | C₁₁H₁₁NO₂ | C₁₂H₁₃NO₂ |
| Molecular Weight | 189.21 g/mol | 203.24 g/mol |
| Melting Point | Not widely reported (Likely 125–135°C)* | 140.5–142.0°C [1] |
| LogP (Predicted) | ~2.5 | ~2.9 |
| Solubility | Soluble in MeOH, DCM, DMSO | Soluble in EtOH, DCM, DMSO; Lower water solubility |
| Hydrolysis Product | 2-methylindole-5-carboxylic acid + Methanol | 2-methylindole-5-carboxylic acid + Ethanol |
| Key Risk | Methanol toxicity (if used as prodrug) | Ethanol (Generally Recognized as Safe) |
*Note: While the non-methylated analog (Methyl indole-5-carboxylate) melts at 126-128°C, the 2-methyl substitution typically raises the melting point due to increased symmetry and packing efficiency. The Ethyl ester's higher confirmed MP suggests a stable crystalline lattice.
Synthetic Utility & Pathways
The synthesis of these esters typically follows the Fischer Indole Synthesis , a robust method for constructing the indole core.
Mechanism: Fischer Indole Cyclization
The reaction involves the condensation of a 4-hydrazinobenzoate ester with acetone (or an acetone equivalent), followed by acid-catalyzed [3,3]-sigmatropic rearrangement.
Figure 1: General Fischer Indole Synthesis pathway for 2-methylindole-5-carboxylates.
Experimental Protocol: Synthesis of Ethyl 2-methyl-1H-indole-5-carboxylate
Adapted from Organic Syntheses [1] and standard Fischer protocols.
Reagents:
-
Ethyl 4-aminobenzoate (Benzocaine) - Precursor to hydrazine
-
Sodium Nitrite / HCl - Diazotization
-
Tin(II) Chloride or Sodium Sulfite - Reduction to Hydrazine
-
Acetone - Cyclization partner
-
Polyphosphoric Acid (PPA) or Acetic Acid/H₂SO₄ - Cyclization Catalyst
Step-by-Step Protocol:
-
Preparation of Hydrazine:
-
Dissolve 16.5 g (0.1 mol) of Ethyl 4-aminobenzoate in 50 mL conc. HCl and 100 mL water. Cool to 0–5°C.
-
Add dropwise a solution of 7.0 g NaNO₂ in 20 mL water (maintain <5°C).
-
Add the diazonium solution rapidly to a cold solution of 45 g SnCl₂·2H₂O in 50 mL conc. HCl. Stir for 1 hr.
-
Collect the Ethyl 4-hydrazinobenzoate hydrochloride precipitate by filtration.
-
-
Indole Cyclization:
-
Suspend the hydrazine salt in 100 mL of glacial acetic acid.
-
Add 10 mL of acetone (slight excess). Heat to reflux for 30 minutes.
-
Alternative: For higher yields, isolate the hydrazone first, then heat with Polyphosphoric Acid (PPA) at 100°C for 15 minutes.
-
Pour the reaction mixture into 500 mL ice water.
-
-
Purification:
-
The crude indole precipitates as a solid.[6] Filter and wash with water.
-
Recrystallize from ethanol or benzene.
-
Yield: ~60-70%.
-
Target MP: 140.5–142.0°C.
-
Modification for Methyl Ester: Substitute Methyl 4-aminobenzoate in Step 1. The workup remains identical, though recrystallization may require methanol/water mixtures due to solubility differences.
Biological Implications & Prodrug Design
When selecting between the methyl and ethyl esters for drug development, the hydrolysis rate and metabolic byproducts are the deciding factors.
Hydrolysis Kinetics
Methyl esters typically undergo enzymatic hydrolysis (by carboxylesterases) faster than ethyl esters due to lower steric hindrance around the carbonyl carbon.
-
Fast Release: Choose Methyl Ester if rapid conversion to the active acid (2-methyl-1H-indole-5-carboxylic acid) is desired in plasma.
-
Sustained Release: Choose Ethyl Ester for slightly delayed hydrolysis or improved lipophilicity (higher LogP) to enhance membrane permeability before cleavage.
Toxicity Considerations
Figure 2: Metabolic hydrolysis pathways. Note the generation of Methanol from the methyl ester.
Recommendation: For early-stage in vitro screening, the Methyl Ester is acceptable and often cheaper. For in vivo studies or clinical candidates, the Ethyl Ester is preferred to avoid the release of formaldehyde/formic acid (metabolites of methanol), unless the dose is extremely low.
Conclusion
-
Select this compound (CAS 57663-18-0) if:
-
You require a more reactive ester for transesterification or amidation.
-
You are performing small-scale in vitro synthesis where metabolic toxicity is irrelevant.
-
You need slightly higher water solubility than the ethyl variant.
-
-
Select Ethyl 2-methyl-1H-indole-5-carboxylate (CAS 53600-12-7) if:
-
You need a stable, crystalline intermediate with a well-documented melting point (140-142°C) for purity verification.
-
You are developing a prodrug for in vivo use (safer ethanol byproduct).
-
You are following the standard Gassman or Fischer protocols established in literature [1].
-
References
-
Gassman, P. G., & van Bergen, T. J. (1977). Indoles from Anilines: Ethyl 2-Methylindole-5-carboxylate.[3][5] Organic Syntheses, 56, 72.
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (General reference for mechanism).
-
Ishizuka, T., et al. (2002). Synthesis of 2-substituted indoles. Journal of Heterocyclic Chemistry. (Confirmation of 2-methyl reactivity).[2][3]
-
PubChem Compound Summary for CID 129871083 (Ethyl 5-hydroxy-1-methyl-1h-indole-3-carboxylate - related analog data).
Sources
- 1. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. prepchem.com [prepchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. mdpi.com [mdpi.com]
Comparative Mass Spectrometry Guide: Characterization of Methyl 2-methyl-1H-indole-5-carboxylate
Based on your directive, I have constructed a comprehensive Publish Comparison Guide for the mass spectrometry characterization of Methyl 2-methyl-1H-indole-5-carboxylate. This guide avoids generic templates, focusing instead on the specific technical challenges of analyzing indole-based synthetic intermediates in a drug discovery context.
Executive Summary: The Analytical Challenge
This compound (MMIC-5 ) is a critical building block in the synthesis of kinase inhibitors and biologically active alkaloids. Its structural integrity—specifically the positioning of the methyl group at C2 and the ester at C5—is pivotal for Structure-Activity Relationship (SAR) studies.
In drug development, the primary analytical challenge is not merely detection, but differentiation . MMIC-5 has multiple regioisomers (e.g., the N-methylated 1-methyl analog or the 6-carboxylate isomer) that share the exact molecular weight (189.21 g/mol ) and similar polarity. This guide compares ionization techniques and outlines a self-validating LC-MS/MS workflow to unambiguously characterize MMIC-5.
Comparative Analysis: Ionization Architectures
Selecting the correct ionization source is the first decision gate. For MMIC-5, the choice dictates whether you observe the intact molecular ion or a "fingerprint" of fragments.
Table 1: Ionization Source Performance Matrix
| Feature | ESI (Electrospray Ionization) | APCI (Atmospheric Pressure Chemical Ionization) | EI (Electron Impact) |
| Primary Utility | Quantitation & LC Coupling | Low-Polarity Analysis | Structural Fingerprinting |
| Ion Type | |||
| Observed m/z | 190.22 | 190.22 | 189.20 |
| Fragmentation | Low (Soft ionization) | Moderate | High (Hard ionization) |
| Sensitivity for MMIC-5 | High (Indole N-H protonates easily) | Medium (Good for non-polar contaminants) | N/A (Requires GC coupling) |
| Suitability | Recommended for Routine Analysis | Alternative if matrix effects suppress ESI | Recommended for Library Matching |
Expert Insight:
While EI (coupled with GC) provides rich structural data, ESI (coupled with LC) is the superior choice for MMIC-5 in biological matrices or reaction mixtures. The indole nitrogen lone pair allows for efficient protonation (
High-Resolution MS vs. Unit Resolution
For synthetic verification, unit resolution (e.g., Single Quadrupole) is often insufficient due to "isobaric masqueraders"—impurities with the same nominal mass but different elemental formulas.
The Case for HRMS (Q-TOF / Orbitrap)
-
Nominal Mass: 190 Da
-
Exact Mass (
): 190.0863 Da
If your spectrum shows a peak at 190.15, a low-res instrument might confirm "Identity." An HRMS instrument would flag this as a contaminant (likely a metabolic byproduct or solvent adduct), preventing a false positive in early-stage screening.
Experimental Protocol: Self-Validating LC-MS/MS Workflow
This protocol is designed to separate MMIC-5 from its closest regioisomers (e.g., Methyl 2-methyl-1H-indole-6-carboxylate).
Phase A: Chromatographic Separation (The First Line of Defense)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Promotes ionization).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 7 minutes.
-
Flow Rate: 0.4 mL/min.
Why this works: The 2-methyl vs. 1-methyl substitution alters the hydrophobicity. The N-methyl isomer (1-methyl) lacks the H-bond donor capability of the N-H group in MMIC-5, typically resulting in a distinct retention time shift (eluting later on C18).
Phase B: Mass Spectrometry Parameters (ESI+)
-
Mode: Positive Ion (
).[1][2][3][4] -
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Scan Range: m/z 50 – 500.
Phase C: MS/MS Fragmentation (The "Fingerprint")
To confirm the structure, perform Product Ion Scan of precursor m/z 190.1 .
Key Diagnostic Fragments:
-
m/z 158.1 (
): Loss of neutral methanol from the ester. This confirms the methyl ester moiety. -
m/z 130.1 (
): Subsequent loss of Carbon Monoxide. This creates a stabilized indole core cation. -
m/z 103/77: Further ring degradation (indicative of the aromatic core).
Visualization of Workflows & Pathways
Diagram 1: Analytical Workflow for Indole Carboxylates
This flowchart illustrates the decision process for characterizing MMIC-5, ensuring no isomer is misidentified.
Caption: Figure 1. Step-by-step LC-MS/MS decision tree for isolating and verifying this compound.
Diagram 2: Proposed Fragmentation Mechanism (ESI+)
Understanding the fragmentation allows you to validate that the ester is intact and the core is an indole.
Caption: Figure 2. ESI+ Fragmentation pathway.[5] The transition from 190 -> 158 -> 130 is diagnostic for methyl indole carboxylates.
References
-
NIST Chemistry WebBook. Mass Spectrum of Indole-5-carboxylic acid, methyl ester. National Institute of Standards and Technology. [Link]
-
Zhang, Y. et al. (2015). Differentiation of Isomers using High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry. [Link]
-
ChemGuide. Fragmentation Patterns in Mass Spectrometry: Esters and Indoles.[Link]
Sources
- 1. Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: formation of M⁺• versus [M + H]⁺ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unina.it [iris.unina.it]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Validating Synthetic Routes for Indole-5-Carboxylates
Introduction: The Strategic Importance of the Indole-5-Carboxylate Scaffold
The indole ring system is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2][3] Specifically, the indole-5-carboxylate motif serves as a critical building block and a versatile intermediate. The carboxylic acid group at the 5-position not only influences the molecule's pharmacokinetic properties but also provides a synthetic handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[4][5]
This guide provides a comparative analysis of the principal synthetic strategies for accessing indole-5-carboxylates. Moving beyond a simple recitation of protocols, we will dissect the underlying mechanistic principles, evaluate the practical advantages and limitations of each route, and provide validated experimental procedures. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize the most appropriate synthetic pathway for their specific target molecules.
Comparative Analysis of Synthetic Strategies
The synthesis of the indole nucleus has been a subject of intense research for over a century, leading to a diverse arsenal of methodologies.[6] These can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed approaches. The choice of strategy is a critical decision, dictated by factors such as starting material availability, required substitution patterns, functional group tolerance, and scalability.
Classical Cyclization Strategies: The Workhorses of Indole Synthesis
These methods, developed in the early era of organic chemistry, rely on the formation of the indole ring from acyclic precursors through acid- or base-mediated cyclization.
-
The Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this remains one of the most widely used methods for indole synthesis.[7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[8][9] For indole-5-carboxylates, a common starting material would be 4-hydrazinobenzoic acid.
-
Mechanistic Insight: The reaction proceeds via a[10][10]-sigmatropic rearrangement of the tautomerized ene-hydrazine intermediate, followed by the elimination of ammonia to form the aromatic indole ring.[7] The acid catalyst is crucial for promoting both the initial hydrazone formation and the subsequent cyclization and aromatization steps.[9]
-
Advantages: This method is robust, often high-yielding, and utilizes readily available starting materials. It is highly versatile for preparing 2- and/or 3-substituted indoles.
-
Limitations: The reaction often requires harsh acidic conditions (e.g., H₂SO₄, polyphosphoric acid) and high temperatures, which can be incompatible with sensitive functional groups.[7] The use of unsymmetrical ketones can also lead to mixtures of regioisomers.[8]
-
-
The Reissert Indole Synthesis: This two-step method provides a reliable route to indole-2-carboxylic acids, which can be valuable precursors.[11][12] The synthesis begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization of the resulting pyruvate intermediate.[11][13][14]
-
Mechanistic Insight: The initial step is a base-catalyzed Claisen condensation. The key second step involves the reduction of the nitro group to an amine, which then spontaneously undergoes intramolecular condensation with the adjacent ketone to form the indole ring.[11][13]
-
Advantages: It offers a predictable route to indole-2-carboxylates and avoids the sometimes ambiguous regioselectivity of the Fischer synthesis. A variety of reducing agents, such as zinc in acetic acid or catalytic hydrogenation, can be employed.[12][13]
-
Limitations: The starting o-nitrotoluenes can be less accessible than the anilines or hydrazines used in other methods. The reaction sequence is longer than a one-pot Fischer synthesis.
-
-
The Gassman Indole Synthesis: This method provides a versatile route to indoles from anilines and β-keto esters or sulfides. A well-documented procedure from Organic Syntheses details the preparation of ethyl 2-methylindole-5-carboxylate, showcasing its reliability and high yield.[15]
-
Advantages: The Gassman synthesis proceeds under relatively mild conditions and offers good generality.[16] The published procedure provides a robust, multi-gram scale synthesis with a 93-99% yield in the final desulfurization step.[15]
-
Limitations: The synthesis involves multiple steps and the use of odorous thiols like methanethiol, requiring an efficient fume hood.[15]
-
Modern Transition-Metal-Catalyzed Strategies
The advent of transition-metal catalysis, particularly with palladium, has revolutionized indole synthesis, offering milder reaction conditions, exceptional functional group tolerance, and novel pathways for bond formation.[6][17]
-
Intramolecular Heck Reaction: The palladium-catalyzed intramolecular coupling of a vinyl halide with an alkene is a powerful tool for constructing cyclic systems, including the indole nucleus.[18][19] A typical strategy involves the preparation of an N-alkenyl-o-haloaniline precursor, which then undergoes cyclization.[20]
-
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of Pd(0) to the aryl halide. This is followed by migratory insertion of the tethered alkene into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the Pd(0) catalyst and releases the indole product.
-
Advantages: This method offers excellent control over regioselectivity and proceeds under conditions that tolerate a wide array of functional groups. It has been successfully applied to the synthesis of complex indole intermediates for drug discovery.[18]
-
Limitations: The synthesis requires a pre-functionalized precursor containing both the vinyl and halide components, adding to the overall step count.
-
-
C-H Activation and Functionalization: Direct C-H bond activation is an increasingly important strategy that offers an atom- and step-economical approach to indole synthesis and functionalization.[21][22][23] Ruthenium and rhodium catalysts have been shown to be effective for the C-H functionalization of pre-existing indole rings.[24][25] Notably, a carboxylic acid group on the indole ring can serve as a directing group to guide the C-H activation to a specific position.[24]
-
Advantages: This approach avoids the need for pre-functionalized starting materials (e.g., halides or triflates), thereby shortening synthetic sequences and reducing waste. It allows for the late-stage functionalization of complex molecules.
-
Limitations: Catalyst development is ongoing, and achieving high regioselectivity can be challenging without an appropriate directing group. The catalyst systems can also be expensive.
-
Data-Driven Comparison of Synthetic Routes
The table below summarizes the key attributes of the discussed synthetic strategies to facilitate an at-a-glance comparison.
| Method | Starting Materials | Key Reagents/Catalysts | Typical Yields | Advantages | Limitations |
| Fischer Synthesis | Arylhydrazine, Aldehyde/Ketone | Brønsted/Lewis Acids (HCl, ZnCl₂, PPA) | Moderate to Excellent | Versatile, readily available materials, robust | Harsh acidic conditions, potential for regioisomers |
| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Base (KOEt), Reducing Agent (Zn/HOAc) | Good to Excellent | Predictable regiochemistry, good for 2-carboxylates | Multi-step, requires specific starting materials |
| Gassman Synthesis | Substituted Aniline, α-thioketone | Base, Raney Nickel | Excellent | High yield for specific targets, reliable procedure[15] | Use of odorous thiols, multi-step process |
| Intramolecular Heck | N-alkenyl-o-haloaniline | Pd(0) catalyst (e.g., Pd(OAc)₂), Base | Good to Excellent | High functional group tolerance, mild conditions | Requires pre-functionalized cyclization precursor |
| C-H Activation | Substituted Aniline, Alkyne | Ru(II) or Pd(II) catalyst, Oxidant | Moderate to Good | Atom- and step-economical, direct functionalization | Catalyst cost, regioselectivity can be an issue |
Validated Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, well-documented procedures. Below are representative protocols for key synthetic routes.
Protocol 1: Gassman Synthesis of Ethyl 2-methylindole-5-carboxylate
(Adapted from Organic Syntheses, Coll. Vol. 6, p.585 (1988); Vol. 53, p.70 (1973))[15]
This procedure provides a reliable, checked method for a specific indole-5-carboxylate.
-
Workflow Diagram:
Caption: Workflow for the Gassman indole synthesis.
-
Step 1: Preparation of Ethyl 2-Methyl-3-methylthioindole-5-carboxylate.
-
Caution! This part must be conducted in an efficient fume hood. To a stirred solution of an appropriate N-chloroaniline derivative in dichloromethane at -70°C, add a solution of the α-thioketone dropwise.
-
After the addition, add triethylamine dropwise, maintaining the temperature at -70°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization from absolute ethanol to yield the title compound. A typical reported yield is 51-70%.[15]
-
-
Step 2: Desulfurization to Ethyl 2-methylindole-5-carboxylate.
-
In a three-necked flask equipped with a mechanical stirrer, dissolve the ethyl 2-methyl-3-methylthioindole-5-carboxylate from the previous step in absolute ethanol.
-
Add an excess of freshly washed W-2 Raney nickel to the solution.
-
Stir the mixture vigorously for one hour at room temperature.
-
Stop stirring, decant the ethanolic solution, and wash the Raney nickel catalyst with additional portions of absolute ethanol.
-
Combine the ethanolic solutions and concentrate on a rotary evaporator.
-
Dissolve the residual solid in dichloromethane, dry over anhydrous magnesium sulfate, and filter.
-
Concentration of the filtrate provides the final product, ethyl 2-methylindole-5-carboxylate, with a reported yield of 93-99% and a melting point of 140.5–142.0°C.[15]
-
Protocol 2: General Procedure for Fischer Indole Synthesis
(Based on principles described in multiple sources)[7][8][26]
-
Step 1: Arylhydrazone Formation.
-
Dissolve 1.0 equivalent of 4-hydrazinobenzoic acid and 1.05 equivalents of the desired ketone (e.g., ethyl pyruvate) in a suitable solvent such as ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60°C) for 1-2 hours until TLC analysis indicates complete consumption of the starting hydrazine.
-
The resulting hydrazone can be isolated by filtration if it precipitates or used directly in the next step.
-
-
Step 2: Acid-Catalyzed Cyclization.
-
Add the crude or isolated hydrazone to the cyclization medium. A common and effective medium is polyphosphoric acid (PPA) at 80-120°C. Alternatively, a solution of ZnCl₂ in a high-boiling solvent like toluene can be used.
-
Heat the reaction mixture for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., aqueous NaOH or NaHCO₃) until the pH is ~7-8.
-
Extract the aqueous slurry with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the target indole-5-carboxylate.
-
Mechanistic Diagrams
Understanding the reaction mechanism is paramount for troubleshooting and optimization.
Mechanism of the Fischer Indole Synthesis
Caption: Key steps in the Fischer Indole Synthesis mechanism.[7]
Catalytic Cycle of an Intramolecular Heck Reaction
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Indole-5-carboxylic acid | 1670-81-1 [chemicalbook.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. mdpi.com [mdpi.com]
- 11. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. ecommons.luc.edu [ecommons.luc.edu]
- 17. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of Pyrroles, Indoles, and Carbazoles through Transition Metal-Catalyzed CâH Functionalization | Yoshikai Group [pharm.tohoku.ac.jp]
- 24. mdpi.com [mdpi.com]
- 25. Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Reference Standards for Methyl 2-methyl-1H-indole-5-carboxylate: Qualification & Analysis Guide
Executive Summary
Methyl 2-methyl-1H-indole-5-carboxylate (CAS: 1011-65-0) is a critical heterocyclic building block in the synthesis of bioactive pharmaceuticals, particularly protein kinase inhibitors and antiviral agents (e.g., Hepatitis B therapeutics).
Unlike common commodity chemicals, this compound often lacks commercially available Certified Reference Materials (CRMs) accredited to ISO 17034. Consequently, drug development professionals must frequently rely on In-House Qualification of reagent-grade materials to establish working standards. This guide compares commercial reagent grades against qualified working standards and provides a self-validating protocol for establishing a reference standard suitable for GMP and GLP environments.
Part 1: Comparative Analysis of Standard Grades
In the absence of a primary CRM, the hierarchy of standards for this indole derivative relies on the rigorous characterization of lower-grade materials.
Table 1: Commercial Reagent vs. Qualified Working Standard
| Feature | Commercial Reagent Grade | Qualified Working Standard (In-House) |
| Purity (Typical) | 97% – 99% | > 99.5% (Target) |
| Traceability | Batch-specific CoA (often limited data) | Full structural elucidation (NMR, MS, IR) & Mass Balance |
| Impurity Profile | Unspecified (may contain genotoxic hydrazines) | Quantified (Organic, Inorganic, Residual Solvents) |
| Intended Use | Synthesis starting material | Quantitative Analysis, Release Testing, Impurity Spiking |
| Cost | Low ( | High (due to labor/instrumentation time) |
| Regulatory Risk | High (Unknown impurities) | Low (Defensible data package) |
Critical Insight: Commercial reagents often contain trace amounts of aryl hydrazines (starting materials), which are potential genotoxic impurities (PGIs). Using a reagent directly as a standard without qualification can lead to false positives in impurity assays or inaccurate potency calculations.
Part 2: Synthesis-Driven Impurity Profiling
To validate a standard, one must understand the genesis of potential impurities. The most common synthetic route for this compound is the Fischer Indole Synthesis .
Mechanism & Impurity Origins
The reaction typically involves the condensation of methyl 4-hydrazinobenzoate with acetone (or a surrogate) under acidic conditions.
Figure 1: Fischer Indole Synthesis pathway highlighting the origin of critical impurities.
Part 3: Qualification Protocol (The "Gold Standard" Workflow)
Since you cannot buy a CRM, you must create one. Follow this protocol to convert a commercial reagent into a Qualified Working Standard .
Phase 1: Purification (Recrystallization)
-
Objective: Increase purity from ~98% to >99.5%.
-
Solvent System: Ethanol/Water or Methanol/Water.
-
Protocol:
-
Dissolve 5g of crude material in minimal boiling ethanol.
-
Hot filter to remove insoluble inorganic salts (e.g., ZnCl2 residues).
-
Slowly add warm water until turbidity just persists.
-
Cool slowly to 4°C. Collect crystals via vacuum filtration.
-
Dry under high vacuum at 40°C for 24 hours to remove residual solvents.
-
Phase 2: Structural Confirmation (Identity)
Verify the structure using NMR. The following shifts are diagnostic for CAS 1011-65-0 in DMSO-d6.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| 1H | 11.20 | Broad Singlet | Indole NH (Exchangeable) |
| 1H | 8.15 | Singlet | C4-H (Aromatic) |
| 1H | 7.70 | Doublet | C6-H |
| 1H | 7.35 | Doublet | C7-H |
| 1H | 6.25 | Singlet | C3-H (Characteristic of 2-methyl subst.) |
| 1H | 3.82 | Singlet | -OCH3 (Ester methyl) |
| 1H | 2.41 | Singlet | C2-CH3 (Methyl group) |
Phase 3: Purity Assessment (HPLC Method)
This method separates the main peak from likely hydrazine and oligomer impurities.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 280 nm (Indole max) and 240 nm.
-
Temperature: 30°C.
-
Acceptance Criteria: Main peak area > 99.5%; no single impurity > 0.1%.
Phase 4: The Qualification Workflow Diagram
Figure 2: Step-by-step workflow for qualifying an in-house reference standard.
Part 4: Calculation of Potency (Mass Balance)
Do not rely solely on HPLC area %. The true potency (
- : Chromatographic purity (decimal).
- : Determined by Karl Fischer titration.
- : Determined by Residual Solvent GC or TGA.
- : Residue on Ignition (sulfated ash).
References
-
Sigma-Aldrich. Methyl indole-5-carboxylate Product Specification. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70732, this compound. Retrieved from
- Robinson, B. (1982).The Fischer Indole Synthesis. Wiley-Interscience.
-
BenchChem. Protocol for Fischer Indole Synthesis of 2-Methylindoles. Retrieved from
- European Medicines Agency (EMA).ICH Q3A(R2) Impurities in New Drug Substances. (Guideline for reporting thresholds).
Sources
IR spectroscopy peaks for Methyl 2-methyl-1H-indole-5-carboxylate functional groups
[1]
Executive Summary & Compound Significance
Methyl 2-methyl-1H-indole-5-carboxylate (CAS: 57663-18-0) is a critical bicyclic scaffold in medicinal chemistry, serving as a precursor for antiviral and anticancer agents.[1] Its structural integrity hinges on two distinct functionalities: the indole core (specifically methylated at the C2 position) and the methyl ester at the C5 position.
In synthetic workflows, distinguishing this compound from its hydrolytic precursor (2-methylindole-5-carboxylic acid ) or its decarboxylated analogs is a frequent challenge.[1] This guide provides a definitive infrared (IR) spectroscopic profile to validate structural identity, focusing on the resolution of ester-specific bands against common impurities.
Technical Deep Dive: The Spectral Fingerprint
The IR spectrum of this compound is defined by the interplay between the electron-rich indole ring and the electron-withdrawing ester group.[1]
Theoretical & Experimental Band Assignment
The following assignments are based on the harmonic oscillator model for conjugated systems, validated against standard indole ester profiles.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Indole N-H | Stretching ($ \nu_{N-H} $) | 3320 – 3400 | Medium, Sharp | Non-hydrogen bonded N-H.[1] A critical marker distinguishing 1H-indoles from N-alkylated impurities.[1] |
| Ester C=O | Stretching ($ \nu_{C=O} $) | 1705 – 1725 | Strong | Conjugation with the aromatic ring lowers the frequency from typical aliphatic esters (1740 cm⁻¹). |
| Ester C-O | Stretching ($ \nu_{C-O} $) | 1250 – 1280 | Strong | The "C-O-C" asymmetric stretch; confirms the ester linkage. |
| Methyl C-H | Stretching ($ \nu_{C-H} $) | 2900 – 2960 | Weak/Medium | Contributions from both the ester methyl and the C2-methyl group. |
| Aromatic Ring | Skeletal ($ \nu_{C=C} $) | 1430 – 1620 | Variable | Characteristic indole skeletal vibrations (doublet often seen near 1580/1610). |
| Substitution | C-H Out-of-Plane | 800 – 850 | Strong | Indicative of 1,2,4-trisubstituted benzene ring (positions 1, 2, 5 on indole).[1] |
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target molecule against its most common synthetic impurities/analogs to demonstrate how IR is used as a "Go/No-Go" decision gate.[1]
Comparison 1: The Hydrolysis Check (Ester vs. Acid)
Scenario: Validating the esterification of 2-methylindole-5-carboxylic acid.
-
Target (Ester): Shows a clean baseline between 2500–3000 cm⁻¹ (except for C-H stretches) and a sharp C=O at ~1715 cm⁻¹.[2]
-
Alternative (Acid Precursor): Dominated by a broad, jagged O-H stretch typically spanning 2500–3300 cm⁻¹ (the "carboxylic acid dimer" envelope). The C=O band often shifts to lower frequencies (~1680–1700 cm⁻¹) due to strong hydrogen bonding.
Comparison 2: The Core Check (2-Methyl vs. Des-methyl)
Scenario: Distinguishing from Methyl indole-5-carboxylate (lacking the C2-methyl).
-
Target (2-Methyl): Enhanced aliphatic C-H stretching intensity (approx. 2920–2960 cm⁻¹) due to the additional methyl group.
-
Alternative (Des-methyl): Weaker aliphatic C-H region (only ester methyl).[1] While subtle, the fingerprint region (<1000 cm⁻¹) changes significantly due to the substitution pattern difference at C2.
Summary Data Table
| Feature | Target: this compound | Impurity: 2-Methylindole-5-carboxylic acid | Analog: 2-Methylindole |
| 3000+ Region | Sharp N-H (~3350) | Broad O-H (2500-3300) + N-H | Sharp N-H (~3400) |
| 1700 Region | Strong C=O (~1715) | Strong C=O (~1690) | Absent |
| 1200 Region | Strong C-O (~1260) | Strong C-O (~1200-1300) | Weak/Absent |
Visualization: Spectral Logic Pathways
Figure 1: Structural Identification Workflow
This decision tree illustrates the logical flow for confirming the identity of the target compound using IR markers.
Caption: Figure 1. Step-by-step spectral decision tree for differentiating the target ester from acid precursors and non-carbonylated analogs.
Experimental Protocol: Optimal Data Acquisition
To ensure the bands described above are resolved clearly (specifically separating the N-H stretch from potential moisture interference), the following protocol is recommended.
Method: KBr Pellet (Transmission)
Why: Provides superior resolution for solid indoles compared to ATR, avoiding peak truncation in the high-wavenumber N-H region.[1]
-
Preparation: Dry the sample in a vacuum desiccator for 2 hours to remove surface water (which absorbs at 3400 cm⁻¹, obscuring the N-H stretch).
-
Grinding: Mix 2 mg of This compound with 200 mg of spectroscopic grade KBr. Grind to a fine powder using an agate mortar.
-
Compression: Press at 8-10 tons for 2 minutes to form a transparent disc.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16).
-
Validation: Verify the baseline at 2000 cm⁻¹ is >80% transmittance. If <50%, regrind to reduce scattering.
References
-
Sigma-Aldrich. Methyl indole-5-carboxylate Product Specification (CAS 1011-65-0).[1][3]Link(Used for comparative ester band analysis).
-
NIST Chemistry WebBook. Infrared Spectra of Indole Derivatives. National Institute of Standards and Technology.[4] Link
-
PrepChem. Synthesis of methyl indole-5-carboxylate.Link(Provides synthesis context and NMR/IR correlation).
-
Chemspace. this compound (CAS 57663-18-0) Structure Data.[1][5]Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard text for IR band assignment mechanics).
Comparative Reactivity of Indole Ester Derivatives: A Technical Guide
This guide details the comparative reactivity of indole ester derivatives, focusing on the distinct electronic and steric behaviors of the C2 and C3 positions.
Executive Summary
Indole ester derivatives serve as critical scaffolds in medicinal chemistry (e.g., Vinca alkaloids, Duocarmycins). Their reactivity is governed by the interplay between the electron-rich indole ring (enamine-like character) and the electron-withdrawing ester functionality. This guide differentiates the reactivity profiles of Indole-2-carboxylates versus Indole-3-carboxylates , providing evidence-based protocols for hydrolysis, reduction, and C-H activation.[1]
Electronic Landscape & Structural Logic
The reactivity divergence between C2 and C3 esters stems from their conjugation with the nitrogen lone pair.
-
Indole-3-Carboxylate (Vinylogous Amide): The C3 position is electronically coupled to the N1 lone pair through a linear conjugated system (
). This "vinylogous amide" character significantly increases electron density on the carbonyl oxygen, rendering the carbonyl carbon less electrophilic and more resistant to nucleophilic attack (e.g., hydrolysis). -
Indole-2-Carboxylate (Styrene-like): The C2 ester is attached to the
-carbon of the enamine system. While the N1 lone pair stabilizes the ring, it does not donate into the C2-carbonyl as directly as it does for C3. Consequently, C2 esters behave more like electron-deficient styrenes or standard aromatic esters, exhibiting higher reactivity toward hydrolysis and conjugate reduction.[1]
Visualization: Electronic Resonance & Reactivity Flow
Figure 1: Mechanistic basis for the stability difference between C3 and C2 indole esters.
Comparative Reactivity Profiles
Hydrolysis & Saponification
The "vinylogous amide" stabilization makes Indole-3-esters significantly harder to hydrolyze than their C2 counterparts.
| Feature | Indole-2-Carboxylate | Indole-3-Carboxylate |
| Hydrolysis Rate | Fast ( | Slow (Requires forcing conditions) |
| Mechanism | Standard | Hindered by ground-state resonance stabilization. |
| Conditions | Mild base (LiOH, THF/H2O, RT). | Strong base/Heat (KOH, MeOH/H2O, Reflux) or Lewis Acid assisted. |
| Side Reactions | Decarboxylation of the resulting acid is possible upon heating.[2] | Generally stable acid; decarboxylation requires high temp/Cu catalysis. |
Reduction (Alcohol vs. Indoline Formation)
Reduction selectivity is a critical decision point.
-
Hydride Reduction (LiAlH4): Both esters reduce to the corresponding primary alcohols (Indole-2-methanol or Indole-3-methanol).
-
Conjugate Reduction (Mg/MeOH): Indole-2-esters are uniquely susceptible to 1,4-reduction (reducing the C2=C3 double bond) to form indoline-2-carboxylates. This is driven by the electron-withdrawing nature of the C2-ester activating the double bond toward single-electron transfer (SET). C3-esters are generally resistant to this under mild conditions.
Electrophilic Aromatic Substitution (EAS)
The ester group deactivates the ring, altering the standard C3 > C2 > C5/C6 reactivity order of indole.
-
Indole-2-Ester: The C2-EWG deactivates the ring but leaves C3 relatively accessible. Electrophiles (e.g., nitration, bromination) typically attack C3 .[1]
-
Indole-3-Ester: The C3-EWG strongly deactivates the pyrrole ring. Electrophilic attack is often redirected to the benzene ring (C5 or C6 ) or requires forcing conditions to occur at C2.
Advanced Application: C-H Activation (Directing Groups)
In modern drug discovery, the ester serves as a Directing Group (DG) for transition-metal catalyzed functionalization.
The C3-Ester "Switch"
A C3-ester (or aldehyde) is a privileged motif for directing functionalization to the difficult-to-access C4 position .
-
Mechanism: The carbonyl oxygen coordinates to the metal (Rh, Pd, Ru), placing the metal in proximity to the C4-H bond.
-
Contrast: A C3-amide often directs to C2 via a 5-membered metallacycle, whereas the ester/aldehyde geometry favors the 6-membered metallacycle required for C4 activation.
Visualization: C4-H Activation Workflow
Figure 2: Workflow for C3-ester directed C4-H functionalization.
Experimental Protocols
Protocol A: Selective Hydrolysis of Indole-2-Carboxylates
Use Case: Generating Indole-2-carboxylic acid precursors for decarboxylation or coupling.
-
Dissolution: Dissolve ethyl indole-2-carboxylate (1.0 equiv) in a 3:1 mixture of THF:Water (0.2 M).
-
Saponification: Add LiOH·H2O (2.5 equiv) in one portion.
-
Reaction: Stir at room temperature for 4–6 hours. (Note: C3-esters would require reflux overnight).
-
Workup: Acidify to pH 2 with 1M HCl. The carboxylic acid typically precipitates. Filter and wash with cold water.
-
Validation: 1H NMR should show loss of ethyl quartet/triplet and appearance of a broad COOH singlet (~13 ppm).
Protocol B: Regioselective C4-Alkenylation (C3-Ester Directed)
Use Case: Late-stage functionalization of indole scaffolds.
-
Setup: In a screw-cap vial, combine Indole-3-carboxylate (0.2 mmol), [Ru(p-cymene)Cl2]2 (5 mol%), AgSbF6 (20 mol%), and Cu(OAc)2 (20 mol%).
-
Solvent: Add dichloroethane (DCE, 2.0 mL) and the acrylate coupling partner (1.5 equiv).
-
Reaction: Heat to 100°C for 12 hours.
-
Mechanism Check: The ester carbonyl directs the Ru to the C4 position.
-
Purification: Filter through Celite and purify via silica gel chromatography.
-
Reference: See Liao et al.[3] for mechanistic details on Ru-catalyzed C4 activation [1].
Data Summary Table
| Reaction Type | Indole-2-Ester | Indole-3-Ester | Key Variable |
| Hydrolysis (pH 10) | Vinylogous Amide Resonance | ||
| Nitration (HNO3) | Yields 3-Nitro-2-ester | Yields 5/6-Nitro-3-ester | Ring Deactivation |
| Mg/MeOH Red. | Forms Indoline (C2-C3 sat.) | No Reaction (Ring intact) | Conjugate Acceptor Ability |
| C-H Directing | Directs to C3 (if open) | Directs to C4 (via Carbonyl) | Metallacycle Size |
References
-
Regioselective Synthesis of 4-Substituted Indoles via C–H Activation. Organic Letters. (2013). A key study demonstrating the use of C3-carbonyl groups (aldehydes/esters) to direct Ruthenium-catalyzed C4-functionalization.
-
Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins. Journal of the American Chemical Society. Explains the "vinylogous amide" stabilization concept in indole-3-carbonyl systems.
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Standard protocols for the synthesis and hydrolysis of indole-2-carboxylates.
-
Hydrolysis of Indole-3-Acetic Acid Esters. Plant Physiology. Provides quantitative data on the hydrolysis rates of C3-sidechain esters, contrasting with direct ring esters.
-
Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. StackExchange/Joule & Mills. Discussion on the electronic preference for C3 substitution and the impact of substituents.
Sources
Assessing Purity of Methyl 2-methyl-1H-indole-5-carboxylate: A Comparative TLC Guide
Topic: Assessing Purity of Methyl 2-methyl-1H-indole-5-carboxylate Using TLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary & Compound Profile
This compound is a critical intermediate in the synthesis of bioactive indole alkaloids and kinase inhibitors.[1] Unlike the simpler methyl indole-5-carboxylate, the C2-methyl group introduces specific steric and electronic properties that influence its chromatographic behavior.[1]
This guide provides a technical comparison of Thin Layer Chromatography (TLC) methodologies to assess the purity of this compound. It moves beyond generic protocols to address the specific separation challenges posed by the 2-methyl/5-carboxylate substitution pattern, such as differentiating the target ester from its hydrolysis products (carboxylic acids) and starting materials (hydrazines).
| Compound Attribute | Technical Detail | Chromatographic Implication |
| Core Scaffold | Indole (Electron-rich) | Susceptible to oxidation; UV active.[1] |
| C5-Substituent | Methyl Ester (-COOMe) | Deactivates ring slightly; Moderate polarity.[1] |
| C2-Substituent | Methyl Group (-Me) | Increases lipophilicity; Activates C3 position.[1] |
| Key Impurities | 4-Hydrazinobenzoate, Hydrolysis Acid | Significant polarity differences requiring optimized mobile phases.[1] |
Comparative Analysis: Mobile Phase Systems
The choice of mobile phase is the primary determinant of resolution. We compare the two most effective solvent systems for this specific indole ester.
System A: Hexane / Ethyl Acetate (The Standard)
-
Ratio: 7:3 or 8:2 (v/v)
-
Mechanism: Adsorption chromatography based on polarity.
-
Performance: Excellent for separating the product from non-polar byproducts (e.g., dimers) and highly polar baseline material.
System B: Dichloromethane (DCM) / Methanol (The Polar Check)
-
Ratio: 95:5 (v/v)
-
Mechanism: Solvation power for polar impurities.[2]
-
Performance: Superior for detecting the carboxylic acid impurity (2-methyl-1H-indole-5-carboxylic acid), which often streaks or sticks to the baseline in System A.
Comparative Data Table:
| Feature | Hexane : EtOAc (7:3) | DCM : MeOH (95:5) |
| Product Rf (Approx.) | 0.45 – 0.55 | 0.60 – 0.70 |
| Resolution of Non-polars | High (Separates tars/dimers) | Low (Co-elutes non-polars) |
| Resolution of Acids | Low (Acid stays at baseline) | High (Acid moves to Rf ~0.1-0.[1]2) |
| Suitability | Routine Purity Check | Trace Polar Impurity Analysis |
Expert Insight: For a rigorous purity assessment, do not rely on a single system . Use System A to confirm the absence of non-polar side products and System B to ensure no hydrolysis has occurred.
Comparative Analysis: Visualization Methods
Detecting the spot is as critical as separating it. Indoles offer unique chemical reactivity that can be exploited for specific detection.
Method 1: UV Fluorescence (254 nm)
-
Mechanism: The conjugated indole-ester system absorbs UV light, appearing as a dark spot against the bright green fluorescent background of F254 silica plates.
-
Pros: Non-destructive; detects almost all aromatic impurities.
-
Cons: Cannot distinguish between the product and similar indole byproducts.
Method 2: Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde) [1][3]
-
Mechanism: Electrophilic aromatic substitution at the electron-rich C3 position (beta-position) of the indole ring, forming a colored cation.
-
Specificity: Highly specific to indoles with a free C3 position.
-
Result: The 2-methyl group activates the C3 position, leading to a rapid formation of a pink/magenta complex .
Method 3: Vanillin / Sulfuric Acid [1]
-
Mechanism: Condensation and oxidation upon heating.
-
Specificity: General for alcohols, ketones, and esters.
-
Result: Produces various colors (often grey/blue/purple for indoles) allowing differentiation of non-indole impurities.[4]
Sensitivity & Selectivity Matrix:
| Method | Selectivity | Sensitivity (LOD) | Best Use Case |
| UV 254 nm | Low (All aromatics) | ~100 ng | Initial "Quick Check" |
| Ehrlich’s Reagent | High (Indoles only) | ~50 ng | Confirming Indole Core Integrity |
| Vanillin Stain | Moderate | ~10-20 ng | Detecting Trace Impurities |
Detailed Experimental Protocol
This protocol is designed to be self-validating using a "Co-Spotting" technique to rule out matrix effects.[1]
Materials:
-
Stationary Phase: Silica Gel 60 F254 Aluminum or Glass backed plates.
-
Sample Solvent: Methanol or Ethyl Acetate (Avoid DCM if possible as it evaporates too fast, causing uneven spotting).
-
Reference Standard: Pure this compound (if available) or starting material (Methyl 4-hydrazinobenzoate).[1]
Step-by-Step Workflow:
-
Chamber Saturation:
-
Add 10 mL of Hexane:EtOAc (7:3) to a TLC chamber.
-
Place a piece of filter paper inside to wick solvent and saturate the headspace.
-
Why? Saturation prevents "edge effects" and ensures reproducible Rf values.
-
-
Plate Preparation (The 3-Spot Method):
-
Mark a baseline 1.0 cm from the bottom with a pencil.
-
Lane 1: Reference Standard (Pure Product or Starting Material).
-
Lane 2: Co-spot (Standard + Your Sample).
-
Lane 3: Your Sample (Crude/Isolated).
-
Self-Validation: Lane 2 proves that your product is identical to the standard. If Lane 2 shows a "dumbbell" or figure-8 shape, they are different compounds.[1]
-
-
Development:
-
Elute until the solvent front reaches 1.0 cm from the top.
-
Remove and air dry.[5]
-
-
Visualization Sequence (Maximize Data Extraction):
-
Step A: View under UV 254 nm. Circle all dark spots with a pencil.
-
Step B: Dip in Ehrlich’s Reagent . Heat with a heat gun at 100°C for 30-60 seconds.
-
Observation: Look for the characteristic magenta spot at Rf ~0.5. Impurities lacking the indole core (like starting hydrazines) will not stain pink.
-
Visualization of Analytical Logic
Workflow Diagram: Purity Assessment
Caption: Logical workflow for assessing indole ester purity, prioritizing non-destructive UV checks followed by specific chemical staining.
Impurity Map: Expected Rf Values
Caption: Expected migration pattern in Hexane/EtOAc (7:3). The 2-methyl group makes the product run higher than unsubstituted analogs.[1]
References
-
Lamb, A. C., et al. (2015).[3][6] "Product in indole detection by Ehrlich's reagent." Analytical Biochemistry, 484, 21-23.[1][6] Retrieved from [Link]
-
Organic Syntheses. (1973). "Ethyl 2-methylindole-5-carboxylate."[1][7] Org.[1][8] Synth., 53, 184. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). "Visualizing TLC Plates." Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scribd.com [scribd.com]
- 4. Ehrlich's reagent - Wikipedia [en.wikipedia.org]
- 5. epfl.ch [epfl.ch]
- 6. Product in indole detection by Ehrlich's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
Safety Operating Guide
Operational Guide: Disposal of Methyl 2-methyl-1H-indole-5-carboxylate
Executive Summary & Chemical Identification
This guide provides an autonomous, field-ready protocol for the disposal of Methyl 2-methyl-1H-indole-5-carboxylate . Unlike general organic waste, indole derivatives require specific attention to oxidative stability and aquatic toxicity potential.
Standard Operating Procedure (SOP) Status: This protocol classifies the substance as Non-Halogenated Organic Waste . It is suitable for high-temperature incineration.
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Number | 57663-18-0 |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Physical State | Solid (Off-white to brown crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| Primary Hazards | Irritant (Skin/Eye/Respiratory); Potential Aquatic Toxicity |
| Waste Code (RCRA) | Not P-listed or U-listed; Classify as D001 (Ignitable) if in flammable solvent, or General Organic Waste.[1] |
Hazard Assessment & Waste Stream Logic
The "Why" Behind the Protocol: Effective disposal relies on correct stream segregation. This compound is an organic ester with an indole core.[2]
-
Stability: The ester linkage at C5 is stable under neutral conditions but can hydrolyze in strong acids/bases. Do not perform in-lab neutralization. The safest destruction method is commercial incineration, which guarantees complete mineralization of the nitrogenous heterocycle.
-
Segregation:
-
NO Oxidizers: Indoles are electron-rich and susceptible to oxidation. Never mix with strong oxidizers (e.g., nitric acid, peroxides) in the waste stream to prevent exothermic runaway.
-
Non-Halogenated Stream: Unless dissolved in dichloromethane (DCM) or chloroform, this material must go into the non-halogenated stream. Mixing with halogenated waste increases disposal costs by approximately 40-60% and complicates incineration.
-
Operational Disposal Protocol
A. Solid Waste (Pure Compound / Weighing Paper / Contaminated PPE)
Applicability: Expired reagents, spill cleanup residues, or contaminated solids.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass amber vial.
-
Packaging:
-
Ensure the solid is dry.
-
Double-bag heavily contaminated items (gloves/paper) in clear polyethylene bags before placing them in the drum.
-
-
Labeling (Self-Validating Step):
-
Affix a hazardous waste tag immediately.
-
Constituents: Write "this compound" (Do not use abbreviations).
-
Hazard Check: Check "Irritant" and "Toxic".
-
-
Validation: Verify the lid is vapor-tight. Shake gently to ensure no dust escapes.
B. Liquid Waste (Reaction Mixtures / Mother Liquor)
Applicability: Compound dissolved in DMSO, Methanol, or Ethyl Acetate.
-
Solvent Compatibility Check:
-
If solvent is Methanol/Ethanol/DMSO: Use Non-Halogenated waste container (White/Clear carboy).
-
If solvent is DCM/Chloroform: Use Halogenated waste container (Yellow/Red carboy).
-
-
Transfer: Use a funnel to prevent dripping. Leave 10% headspace in the container for vapor expansion.
-
PH Validation (Critical):
-
Dip a pH strip into the waste stream.
-
Requirement: pH must be between 5 and 9.
-
Correction: If the reaction mixture was acidic/basic, neutralize strictly before adding to the main waste carboy to prevent gas evolution (e.g., HCN or CO₂) inside the waste container.
-
Emergency Spill Management
Scenario: 5g - 100g solid spill on benchtop or floor.
-
Isolate: Mark the area. Inform nearby personnel.
-
PPE: Wear nitrile gloves (double-glove recommended), lab coat, and safety goggles. If dust is visible, wear an N95 or P100 particulate respirator.
-
Dry Containment:
-
Do NOT use water. Water will spread the organic solid and make cleanup difficult.
-
Cover the spill with a dust suppressant (e.g., vermiculite) or gently sweep using a brush and dustpan dedicated to chemical waste.
-
-
Disposal: Transfer swept material into a solid waste container (Procedure 3A).
-
Surface Decontamination: Wipe the surface with a paper towel soaked in Ethanol or Acetone, then wash with soap and water. Dispose of the paper towel as solid hazardous waste.
Decision Matrix & Workflow
The following diagram illustrates the logical flow for determining the correct disposal path, ensuring compliance and safety.
Figure 1: Decision tree for the segregation of this compound waste streams.
References
-
Chemspace. (2025).[3][4][5] this compound Structure and CAS 57663-18-0.[1][5] Retrieved from
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: Methyl indole-5-carboxylate (Analogous Hazard Data). Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: Methyl indole-5-carboxylate. Retrieved from
Sources
- 1. This compound - C11H11NO2 | CSSB00000101317 [chem-space.com]
- 2. Methyl indole-5-carboxylate 99 1011-65-0 [sigmaaldrich.com]
- 3. deq.mt.gov [deq.mt.gov]
- 4. louisville.edu [louisville.edu]
- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
Personal protective equipment for handling Methyl 2-methyl-1H-indole-5-carboxylate
Executive Summary & Chemical Identity
Methyl 2-methyl-1H-indole-5-carboxylate is a specialized indole derivative frequently employed as a pharmacophore scaffold in the synthesis of kinase inhibitors and antiviral agents. Unlike its more common analog (Methyl indole-5-carboxylate), the C2-methyl substitution alters its steric profile and metabolic stability, necessitating precise handling to maintain purity and safety.
This guide provides a self-validating safety protocol. It moves beyond generic "wear gloves" advice to explain the physicochemical basis of the hazards—specifically the potential for ester hydrolysis and indole ring oxidation—and prescribes a logistical workflow to mitigate them.
Chemical Profile
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 57663-18-0 |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Physical State | Off-white to pale yellow solid (Crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in Water |
| Melting Point | ~124–128 °C (Analog based) |
Risk Assessment & Hazard Logic
To handle this compound safely, one must understand its reactivity profile. The hazards are not just intrinsic toxicity but also arise from its degradation products.
The "Why" Behind the Hazards
-
Respiratory Irritation (STOT SE 3): As a micronizable solid, static electricity can generate fine dust. The indole moiety is electron-rich; upon inhalation, it interacts with mucous membranes, leading to inflammation.
-
Ocular Damage (Eye Irrit. 2): The ester group is susceptible to hydrolysis by ocular moisture, potentially releasing localized acid equivalents and the indole core, causing severe irritation.
-
Skin Sensitization: While not a confirmed sensitizer, indole derivatives are lipophilic. They can penetrate the stratum corneum, carrying the risk of developing allergic contact dermatitis over repeated exposures.
GHS Classification[2]
-
Signal Word: WARNING
Personal Protective Equipment (PPE) Strategy
The PPE strategy is tiered based on the Operational State of the chemical (Solid vs. Solution).
| PPE Component | Specification | Rationale |
| Respiratory | N95 / P2 Mask (Minimum) | Solid State: Prevents inhalation of fine particulates during weighing. Solution State: Fume hood is primary; respirator is backup. |
| Hand Protection | Nitrile Gloves (Double-gloving recommended) | Thickness: >0.11 mm. Indoles are organic soluble; standard latex is permeable. Double gloving (0.11mm x 2) provides >480 min breakthrough time against common solvents (DCM/DMSO) used with this compound. |
| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient due to the risk of airborne dust or splash. Goggles seal the orbital area against hydrolytic vapors. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Must be buttoned to the neck to prevent dust accumulation on street clothes. |
Operational Handling Protocol
This workflow is designed to minimize "Open-Air" time—the duration the chemical is exposed to the lab environment.
Phase 1: Storage & Retrieval
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The C2-methyl group activates the ring slightly, making it prone to oxidative darkening over time.
-
Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture, accelerating ester hydrolysis.
Phase 2: Weighing & Transfer (Critical Risk Zone)
-
Location: Chemical Fume Hood or Powder Weighing Station .
-
Static Control: Use an anti-static gun or wipe if the powder is "fly-away."
-
Technique:
-
Place the receiving vessel (flask) inside the balance draft shield.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Immediate Solubilization: Once weighed, immediately add the solvent (e.g., DMSO, DCM) to the flask inside the hood. Handling the compound in solution is safer than as a dust.
-
Phase 3: Reaction Setup
-
Inertion: Purge the reaction vessel with Nitrogen/Argon.
-
Temperature Control: If heating is required (>50°C), ensure a reflux condenser is attached before heating begins to prevent solvent/solute vapor escape.
Phase 4: Spill Management
-
Solid Spill: Do NOT sweep dry. Cover with a wet paper towel (dampened with water/surfactant) to suppress dust, then wipe up.
-
Solution Spill: Absorb with vermiculite or sand. Dispose of as hazardous organic waste.
Visual Logic: Safety Decision Pathway
The following diagram illustrates the decision logic for PPE and Engineering Controls based on the state of the material.
Figure 1: Operational decision matrix for selecting appropriate engineering controls and PPE based on the physical state of the compound.
Waste Disposal & Deactivation
Regulatory compliance is mandatory. This compound is an organic ester and must be treated as hazardous chemical waste.
-
Classification: Non-halogenated Organic Solvent Waste (unless dissolved in DCM/Chloroform, then Halogenated).
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream, as the indole ring is electron-rich and can react exothermically.
-
Container: High-density polyethylene (HDPE) or glass waste carboys.
-
Labeling: Clearly label as "Toxic / Irritant - Indole Derivative."
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1011-65-0 (Analog Reference for Hazard Class). PubChem. Available at: [Link]
-
Chemspace. Compound Profile: this compound (CAS 57663-18-0).[6] Chemspace. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
